h-NTPDase8-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H10ClNO4S |
|---|---|
Molecular Weight |
275.71 g/mol |
IUPAC Name |
2-chloro-5-(cyclopropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H10ClNO4S/c11-9-4-3-7(5-8(9)10(13)14)17(15,16)12-6-1-2-6/h3-6,12H,1-2H2,(H,13,14) |
InChI Key |
PMRCCCUVEZWWQQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of h-NTPDase8-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of h-NTPDase8-IN-1, a selective inhibitor of human Ectonucleoside Triphosphate Diphosphohydrolase 8 (h-NTPDase8). This document details the scientific background, experimental protocols, and key data associated with this compound, offering valuable insights for researchers in the fields of purinergic signaling, inflammation, and drug discovery.
Introduction to h-NTPDase8 and Purinergic Signaling
Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases) are a family of ectoenzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[1] Among the eight known human NTPDases, h-NTPDase1, -2, -3, and -8 are located on the cell surface and are key modulators of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1]
h-NTPDase8, in particular, has been identified as a significant enzyme in the gastrointestinal tract and liver.[2] It protects the intestine from inflammation by limiting the activation of P2Y6 receptors on colonic epithelial cells.[3] The overexpression or dysregulation of NTPDases has been linked to various diseases, making them attractive therapeutic targets.[4] The development of potent and selective inhibitors is therefore a critical area of research.
Discovery of this compound
This compound (also referred to as compound 2d in some literature) is a potent and selective inhibitor of h-NTPDase8, belonging to the sulfamoyl-benzamide class of compounds.[1][5] Its discovery was the result of targeted screening and chemical optimization efforts aimed at identifying selective inhibitors for different h-NTPDase isoforms.
Inhibitor Potency and Selectivity
The inhibitory activity of this compound and other related compounds has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target | IC50 (µM) | Compound Class | Reference |
| This compound (2d) | h-NTPDase8 | 0.28 ± 0.07 | Sulfamoyl-benzamide | [1] |
| NTPDase-IN-3 (5e) | h-NTPDase8 | 0.05 | Thiadiazole amide | [5] |
| Compound 5b | h-NTPDase8 | 0.35 ± 0.001 | Thiadiazolopyrimidone | [6] |
| Compound 4d | h-NTPDase8 | 0.21 ± 0.02 | Thiadiazolopyrimidone | [6] |
| Ticlopidine | h-NTPDase8 | Weak inhibition at 1 mM | Thienopyridine | [7] |
| 8-BuS-ATP | h-NTPDase8 | Hydrolyzed | Adenosine nucleotide analogue | [8] |
Synthesis of this compound
The synthesis of this compound and its analogs follows a linear synthetic route starting from chlorosulfonation of a benzoic acid derivative, followed by the formation of a sulfonamide and subsequent amide coupling.[6][9]
General Synthetic Scheme
A representative synthesis of a sulfamoyl-benzamide derivative is outlined below. The specific reagents and conditions would be adapted for the precise structure of this compound.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cellular function and molecular structure of ecto-nucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to h-NTPDase8-IN-1 (CAS 716358-51-9): A Selective Inhibitor of Human Nucleoside Triphosphate Diphosphohydrolase-8
For Researchers, Scientists, and Drug Development Professionals
Abstract
h-NTPDase8-IN-1, with the Chemical Abstracts Service (CAS) number 716358-51-9, is a potent and selective inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8). As a sulfamoyl-benzamide derivative, this small molecule, also known as 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, demonstrates significant potential as a chemical probe for studying the physiological and pathological roles of h-NTPDase8. This ectonucleotidase is implicated in a range of biological processes, including thrombosis, inflammation, diabetes, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, detailed experimental protocols for its characterization, and an exploration of the signaling pathways influenced by NTPDase8 activity.
Chemical and Physical Properties
This compound is a white to off-white solid. Its key properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 716358-51-9 |
| IUPAC Name | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid |
| Molecular Formula | C₁₀H₁₀ClNO₄S |
| Molecular Weight | 275.71 g/mol |
| Appearance | White to off-white solid |
| Purity | >98% (typical) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Biological Activity
This compound selectively inhibits the enzymatic activity of h-NTPDase8. NTPDase8 is an ectoenzyme that hydrolyzes extracellular nucleoside triphosphates and diphosphates, primarily ATP and ADP, to their corresponding monophosphates. This enzymatic activity plays a crucial role in regulating purinergic signaling, which is involved in a myriad of physiological processes.
The inhibitory activity of this compound has been quantified with a reported IC₅₀ value of 0.28 µM for human NTPDase8. This demonstrates a high degree of potency for its target enzyme. By inhibiting NTPDase8, this compound can modulate the concentration of extracellular nucleotides, thereby influencing the activation of various P2 purinergic receptors and downstream signaling cascades.
Synthesis Protocol
The following is a plausible multi-step synthesis protocol for this compound, adapted from established methods for the synthesis of structurally related sulfamoyl-benzoic acids.
Step 1: Synthesis of 2-chloro-5-chlorosulfonylbenzoic acid
-
In a fume hood, cautiously add 2-chlorobenzoic acid to an excess of chlorosulfonic acid at room temperature with stirring.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate, 2-chloro-5-chlorosulfonylbenzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (this compound)
-
Dissolve the 2-chloro-5-chlorosulfonylbenzoic acid from Step 1 in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of cyclopropylamine (B47189) in the same solvent to the reaction mixture. An excess of cyclopropylamine or the addition of a non-nucleophilic base like triethylamine (B128534) can be used to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.
Experimental Protocols
h-NTPDase8 Inhibition Assay (Malachite Green Assay)
This protocol outlines the determination of the IC₅₀ value of this compound using a malachite green-based colorimetric assay, which measures the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Recombinant human NTPDase8 enzyme
-
This compound (dissolved in DMSO)
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Solution C: 0.2% (w/v) Triton X-100 in water.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B and 2 parts of Solution C. Prepare fresh daily.
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add 10 µL of the diluted inhibitor solutions or vehicle (for control wells).
-
Add 30 µL of Assay Buffer containing the appropriate concentration of recombinant h-NTPDase8 enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of ATP solution (in Assay Buffer) to each well. The final ATP concentration should be at or near the Km value for h-NTPDase8.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 150 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Construct a phosphate standard curve to convert absorbance values to the amount of Pi released.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualization
NTPDase8 plays a critical role in modulating purinergic signaling pathways, particularly in the context of inflammation. By hydrolyzing extracellular ATP and ADP, NTPDase8 regulates the activation of P2 receptors on various cell types. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by NTPDase8.
NTPDase8-P2Y6 Signaling Pathway in Intestinal Inflammation
In the intestinal lumen, high levels of extracellular nucleotides can act as danger signals, promoting inflammation. NTPDase8 on the surface of intestinal epithelial cells hydrolyzes these nucleotides, thereby dampening the pro-inflammatory response mediated by the P2Y6 receptor.
NTPDase8-P2X4 Receptor Signaling Pathway
In myeloid cells, NTPDase8 can influence inflammatory responses by controlling the activation of the P2X4 receptor, an ATP-gated ion channel.
Experimental Workflow for NTPDase Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of NTPDase inhibitors like this compound.
Conclusion
This compound is a valuable pharmacological tool for the investigation of NTPDase8 function. Its high potency and selectivity make it suitable for in vitro studies aimed at elucidating the role of this enzyme in various physiological and disease states. The provided protocols and pathway diagrams serve as a foundational resource for researchers working with this inhibitor and in the broader field of purinergic signaling. Further studies are warranted to explore the therapeutic potential of targeting h-NTPDase8 in conditions such as inflammatory bowel disease and cancer.
Unraveling the Mechanism of Action of NTPDase8 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecto-nucleoside triphosphate diphosphohydrolase 8 (NTPDase8) is a critical cell surface enzyme that modulates purinergic signaling by hydrolyzing extracellular ATP and ADP. Its role in various physiological and pathological processes, including inflammation and immune responses, has positioned it as a promising therapeutic target. This technical guide provides an in-depth exploration of the mechanism of action of NTPDase8 inhibitors. While specific data for a compound designated "h-NTPDase8-IN-1" is not publicly available, this document outlines the general principles of NTPDase8 inhibition, supported by known experimental data for other NTPDase inhibitors, and provides detailed methodologies for assessing inhibitor activity. The guide is intended to serve as a comprehensive resource for researchers actively involved in the discovery and development of novel NTPDase8-targeting therapeutics.
Introduction to NTPDase8 and Purinergic Signaling
Extracellular nucleotides, such as ATP and ADP, act as signaling molecules by activating a range of P2 purinergic receptors (P2X and P2Y receptors)[1][2]. This intricate communication system, known as purinergic signaling, governs a wide array of physiological processes, including neurotransmission, muscle contraction, immune responses, and inflammation[1]. The concentration and duration of these nucleotide signals are tightly regulated by a family of cell surface enzymes called ectonucleotidases[3][4].
NTPDase8 is a key member of the ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family, which also includes NTPDase1, -2, and -3 as extracellular-facing enzymes[1][4]. These enzymes hydrolyze nucleoside tri- and diphosphates to their corresponding monophosphates[3][4]. Specifically, NTPDase8 catalyzes the conversion of ATP to ADP and subsequently to AMP[1]. This enzymatic activity terminates or modifies the signaling cascade initiated by ATP and ADP, thereby playing a crucial role in modulating the cellular response.
The Mechanism of Action of NTPDase8 Inhibition
The primary mechanism of action for an NTPDase8 inhibitor is to block the catalytic activity of the enzyme. By doing so, the inhibitor prevents the hydrolysis of extracellular ATP and ADP, leading to their accumulation in the extracellular space. This, in turn, prolongs and enhances the activation of P2 receptors, leading to downstream cellular effects.
Impact on Purinergic Signaling
The functional consequence of NTPDase8 inhibition is the potentiation of P2 receptor signaling. NTPDase8 activity has been shown to protect against intestinal inflammation by limiting the activation of P2Y6 receptors on colonic epithelial cells[5][6][7][8]. Therefore, inhibition of NTPDase8 would be expected to increase the local concentrations of ATP and ADP, leading to enhanced P2Y6 receptor activation and potentially exacerbating inflammatory responses in this context. The specific downstream effects will depend on the cellular context and the expression profile of P2 receptors.
The general signaling pathway can be visualized as follows:
Figure 1: Proposed signaling pathway of NTPDase8 inhibition.
Quantitative Analysis of NTPDase8 Inhibition
The potency and efficacy of an NTPDase8 inhibitor are determined through quantitative in vitro assays. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). While specific data for "this compound" is unavailable, the following table provides a template for presenting such data, populated with example values for known NTPDase inhibitors acting on different isoforms to illustrate the typical range of potencies.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 8-BuS-ATP | h-NTPDase1 | - | 0.8 ± 0.2 | Mixed, predominantly competitive | [9] |
| 8-BuS-ADP | h-NTPDase1 | >80% inhibition at 100 µM | <1 | Mixed, predominantly competitive | [10] |
| 8-BuS-AMP | h-NTPDase1 | ~35-60% inhibition at 100 µM | <1 | Mixed, predominantly competitive | [10] |
| ARL 67156 | h-NTPDase1 | - | 11 (mM) | Competitive | [9] |
| ARL 67156 | h-NTPDase3 | - | 18 (mM) | Competitive | [9] |
| POM-1 | h-NTPDase1 | - | - | - | [10] |
| Anthraquinone derivatives | h-NTPDase1 | - | 0.33 | - | [10] |
| Anthraquinone derivatives | h-NTPDase3 | - | 2.22 | - | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of an NTPDase8 inhibitor.
NTPDase Activity Assay (Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP by NTPDase8.
Objective: To determine the enzymatic activity of NTPDase8 in the presence and absence of an inhibitor.
Materials:
-
Recombinant human NTPDase8
-
ATP and ADP substrate solutions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2)
-
This compound (or other inhibitor) at various concentrations
-
Malachite Green reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor solution, recombinant NTPDase8, and assay buffer.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the ATP or ADP substrate.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the amount of Pi released based on a standard curve.
-
Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.
Figure 2: Workflow for the Malachite Green NTPDase activity assay.
Enzyme Kinetics Analysis
Objective: To determine the kinetic parameters of NTPDase8 inhibition (e.g., Ki, mechanism of inhibition).
Procedure:
-
Perform the NTPDase activity assay as described above.
-
Vary the concentrations of both the substrate (ATP or ADP) and the inhibitor.
-
Measure the initial reaction velocities at each substrate and inhibitor concentration.
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine Vmax and Km in the presence and absence of the inhibitor.
-
Analyze the plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Calculate the inhibitor constant (Ki) using appropriate equations for the determined inhibition type.
Cellular Assays for P2 Receptor Activation
Objective: To assess the downstream cellular consequences of NTPDase8 inhibition.
Example: Measurement of pro-inflammatory cytokine expression in intestinal epithelial cells.
Materials:
-
Intestinal epithelial cell line (e.g., Caco-2)
-
Cell culture medium and reagents
-
This compound (or other inhibitor)
-
ATP or a P2Y6 receptor agonist
-
Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for target genes like IL-8)
Procedure:
-
Culture intestinal epithelial cells to confluence.
-
Treat the cells with the NTPDase8 inhibitor for a specified pre-incubation period.
-
Stimulate the cells with ATP or a P2Y6 agonist.
-
After a defined incubation time, harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative PCR (qPCR) to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-8).
-
Normalize the expression of the target gene to a housekeeping gene.
-
Compare the cytokine expression levels in inhibitor-treated cells to control cells.
Conclusion
NTPDase8 is a pivotal regulator of purinergic signaling, and its inhibition presents a promising strategy for therapeutic intervention in various diseases. A thorough understanding of the mechanism of action of NTPDase8 inhibitors is essential for their development. This guide provides a comprehensive framework for investigating these mechanisms, from initial enzymatic assays to downstream cellular responses. While the specific inhibitor "this compound" remains to be characterized in the public domain, the principles and methodologies outlined herein are broadly applicable to the study of any novel NTPDase8 inhibitor and will aid researchers in advancing this important field of drug discovery.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. Purines 2018 Basic and Translational Science on Purinergic Signaling and its Components for a Healthy and Better World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Structural insight into signal conversion and inactivation by NTPDase2 in purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NTPDase8 protects mice from intestinal inflammation by limiting P2Y<sub>6</sub> receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - ProQuest [proquest.com]
- 7. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gut.bmj.com [gut.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of NTPDase8 in Purinergic Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ectonucleoside triphosphate diphosphohydrolase 8 (NTPDase8), a key member of the E-NTPDase family, is a cell surface-bound enzyme critical to the regulation of purinergic signaling. By catalyzing the hydrolysis of extracellular nucleoside triphosphates and diphosphates (NTPs and NDPs), NTPDase8 modulates the activation of P2 receptors, thereby influencing a range of physiological and pathological processes. This guide provides a comprehensive overview of NTPDase8, focusing on its biochemical properties, its role in specific signaling pathways, particularly in the context of intestinal inflammation, and detailed experimental protocols for its study. Quantitative data are presented for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its molecular mechanisms.
Introduction to Purinergic Signaling and NTPDases
Purinergic signaling encompasses the diverse cellular responses mediated by extracellular nucleotides like ATP and ADP acting on P1 (adenosine) and P2 (ATP/ADP/UTP/UDP) receptors.[1] This signaling system is integral to processes including immune responses, inflammation, and neurotransmission.[1] The concentration of these signaling molecules is tightly controlled by a cascade of cell surface-bound enzymes known as ectonucleotidases.
The E-NTPDase family consists of eight members (NTPDase1-8) that hydrolyze NTPs and NDPs.[2] Of these, NTPDase1, -2, -3, and -8 are located on the plasma membrane with their catalytic sites facing the extracellular space, making them primary regulators of P2 receptor ligand availability.[1][3][4] These enzymes exhibit distinct substrate preferences and tissue distribution, allowing for fine-tuned regulation of purinergic signaling in different biological contexts.[5] NTPDase8, the most recently characterized of the surface-located members, shows a preference for hydrolyzing ATP over ADP.[5]
Biochemical and Molecular Characteristics of NTPDase8
NTPDase8 is a transmembrane glycoprotein (B1211001) that, like other surface-located NTPDases, features two transmembrane domains near the N- and C-termini, which anchor a large extracellular catalytic domain.[5][6]
Expression Profile
NTPDase8 expression is notably enhanced in specific tissues. In humans, it is predominantly found in the intestine (colon and small intestine), liver, and stomach.[7][8] Its localization is often at the luminal surface of epithelial cells, such as in the intestinal tract, positioning it to modulate signals from the extracellular environment.[9]
Enzymatic Properties
NTPDase8 requires divalent cations like Ca²⁺ or Mg²⁺ for its activity.[3] It demonstrates a preference for ATP as a substrate over ADP.[5] This characteristic distinguishes it from NTPDase1 (CD39), which hydrolyzes ATP and ADP at similar rates, and NTPDase2, which is a preferential ATPase.[5] The enzymatic activity of NTPDase8 is also pH-dependent, with notable activity at acidic pH levels.[3]
Quantitative Data: Substrate Specificity and Inhibition
The functional distinctions between NTPDase isoforms can be quantified by their kinetic parameters and sensitivity to inhibitors.
Comparative Substrate Hydrolysis Ratios
The ratio of ATP to ADP hydrolysis is a key functional differentiator for plasma membrane-bound NTPDases.
| Enzyme | Cation | ATP/ADP Hydrolysis Ratio |
| Human NTPDase8 | Ca²⁺ | 2.5 ± 0.2 |
| Mg²⁺ | 2.6 ± 0.1 | |
| Mouse NTPDase8 | Ca²⁺ | 2.1 ± 0.1 |
| Mg²⁺ | 2.0 ± 0.1 | |
| Human NTPDase1 | Ca²⁺ | 1.1 ± 0.1 |
| Mg²⁺ | 0.9 ± 0.1 | |
| Human NTPDase2 | Ca²⁺ | 35 ± 3 |
| Mg²⁺ | 30 ± 2 | |
| Human NTPDase3 | Ca²⁺ | 3.1 ± 0.2 |
| Mg²⁺ | 2.9 ± 0.2 | |
| Data adapted from comparative enzymatic assays performed with protein extracts from transiently transfected COS-7 cells.[3] Ratios are expressed as mean ± SD. |
Known Inhibitors
Several chemical compounds have been identified as inhibitors of NTPDases, with varying degrees of selectivity.
| Compound | Target(s) | IC₅₀ (µM) | Notes |
| h-NTPDase8-IN-1 | h-NTPDase8 | 0.28 | Selective inhibitor.[10] |
| NTPDase-IN-3 | h-NTPDase8 | 0.05 | Pan-inhibitor, also targets NTPDase1, -2, and -3.[10] |
| NTPDase-IN-1 | h-NTPDase8 | 0.54 | Also inhibits h-NTPDase1 (0.05 µM) and h-NTPDase2 (0.23 µM).[10] |
| IC₅₀ values represent the concentration of inhibitor required for 50% inhibition of enzyme activity. |
Role of NTPDase8 in Purinergic Signaling Pathways
NTPDase8 plays a crucial protective role in tissues by hydrolyzing extracellular ATP and ADP, thereby preventing the overstimulation of pro-inflammatory P2 receptors.
Attenuation of Intestinal Inflammation
A primary and well-documented function of NTPDase8 is the protection against intestinal inflammation.[11][12] In the colon, NTPDase8 is the dominant ectonucleotidase responsible for hydrolyzing luminal nucleotides.[12][13] Extracellular nucleotides, acting as "danger signals," can activate P2 receptors on intestinal epithelial cells and immune cells, triggering inflammatory responses.[11][12]
NTPDase8 mitigates this by hydrolyzing ATP and its pro-inflammatory product ADP. This action limits the activation of the P2Y₆ receptor, which is prominently expressed in the colonic epithelia and is a key mediator of inflammation.[11][12][13] Studies using NTPDase8-deficient (Entpd8⁻/⁻) mice have shown that the absence of this enzyme leads to exacerbated intestinal damage, increased immune cell infiltration, and higher expression of pro-inflammatory cytokines in models of colitis.[12][13] This highlights NTPDase8 as a critical gatekeeper of intestinal immune homeostasis.
Caption: NTPDase8 hydrolyzes luminal ATP/ADP, limiting P2Y₆ receptor activation and inflammation.
Experimental Protocols
Studying NTPDase8 function requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol: Measurement of NTPDase8 Activity (Malachite Green Assay)
This protocol measures the inorganic phosphate (B84403) (Pi) released from nucleotide hydrolysis.
Objective: To quantify the enzymatic activity of NTPDase8 by detecting the liberation of phosphate from ATP or ADP.
Principle: The malachite green-molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620 nm.[14][15][16]
Materials:
-
HEPES or Tris buffer (pH 7.4)
-
CaCl₂ or MgCl₂ solution
-
ATP and ADP substrate solutions (e.g., 10 mM stock)
-
NTPDase8 source (e.g., protein extract from transfected cells, purified enzyme)
-
Malachite Green Reagent A (e.g., ammonium (B1175870) molybdate (B1676688) in sulfuric acid)
-
Malachite Green Reagent B (e.g., malachite green oxalate (B1200264) in polyvinyl alcohol) [Note: Formulations can vary between commercial kits]
-
Phosphate standard solution (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the phosphate standard (e.g., 0 to 100 µM) in the assay buffer.
-
Reaction Setup:
-
In each well of a 96-well plate, add 50 µL of sample (e.g., cell lysate), phosphate standard, or assay buffer (for blank).
-
Prepare a reaction mixture containing assay buffer (e.g., 80 mM Tris, pH 7.4) and a divalent cation (e.g., 5 mM CaCl₂).[3]
-
Add the NTPDase8-containing sample to the reaction mixture and pre-incubate at 37°C for 3-10 minutes.[3]
-
-
Initiate Reaction: Start the reaction by adding the nucleotide substrate (e.g., ATP or ADP) to a final concentration of 0.5 mM.[3] Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction & Color Development:
-
Measurement: Read the absorbance of each well at 620 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate the phosphate concentration in the samples using the standard curve. Enzyme activity is typically expressed as nmol Pi/min/mg protein.
Caption: Workflow for the Malachite Green assay to measure NTPDase8 activity.
Protocol: Analysis of Nucleotide Hydrolysis by HPLC
This protocol provides a more detailed view of substrate consumption and product formation over time.
Objective: To separate and quantify ATP, ADP, AMP, and adenosine (B11128) in a reaction mixture to determine the hydrolysis profile of NTPDase8.
Principle: Ion-pair reversed-phase High-Performance Liquid Chromatography (HPLC) separates nucleotides based on their polarity and charge. The separated molecules are detected by their UV absorbance at ~254 nm.[17]
Materials:
-
NTPDase8 reaction mixture (as described in 5.1)
-
Perchloric acid (HClO₄), ice-cold
-
Potassium hydroxide (B78521) (KOH)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Mobile Phase Buffers (e.g., Buffer A: potassium phosphate buffer; Buffer B: potassium phosphate with acetonitrile).[18]
-
Nucleotide standards (ATP, ADP, AMP, Adenosine)
Procedure:
-
Enzymatic Reaction: Perform the NTPDase8 activity assay as described previously. At various time points (e.g., 0, 5, 15, 30, 60 min), collect 40 µL aliquots of the reaction mixture.
-
Sample Quenching: Immediately transfer each aliquot into an equal volume of ice-cold 1 M perchloric acid to stop the reaction.[3]
-
Neutralization & Preparation:
-
Centrifuge the samples (e.g., 1,000 x g for 5 min at 4°C) to pellet precipitated protein.[3]
-
Transfer the supernatant to a new tube and neutralize with 1 M KOH on ice.[3]
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.[3]
-
Filter the final supernatant through a 0.45 µm filter before analysis.
-
-
HPLC Analysis:
-
Analysis:
-
Identify and quantify the peaks for ATP, ADP, AMP, and adenosine by comparing their retention times and peak areas to those of the known standards.
-
Plot the concentration of each nucleotide over time to determine the rates of substrate hydrolysis and product formation.
-
Conclusion and Future Directions
NTPDase8 is a critical regulator of purinergic signaling, with a particularly vital role in maintaining intestinal homeostasis and preventing inflammation. Its distinct substrate preference and tissue-specific expression make it an intriguing target for therapeutic intervention. The development of selective NTPDase8 inhibitors could offer a novel strategy for modulating purinergic signals in diseases like inflammatory bowel disease (IBD).[11][19] Future research should focus on elucidating the full spectrum of its physiological roles, further characterizing its regulation, and developing potent and specific pharmacological modulators for clinical applications.
References
- 1. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 2. frontiersin.org [frontiersin.org]
- 3. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insight into signal conversion and inactivation by NTPDase2 in purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ENTPD8 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. uniprot.org [uniprot.org]
- 9. Purines 2018 Basic and Translational Science on Purinergic Signaling and its Components for a Healthy and Better World - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. gut.bmj.com [gut.bmj.com]
- 12. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. HPLC Analysis of Nucleotides [protocols.io]
- 18. academic.oup.com [academic.oup.com]
- 19. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
h-NTPDase8-IN-1: A Technical Guide for Investigating Aberrant NTPDase8 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleoside triphosphate diphosphohydrolase 8 (NTPDase8), an enzyme primarily expressed on the apical membrane of intestinal epithelial cells and hepatocytes, plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular ATP and other nucleoside triphosphates.[1][2] Aberrant expression and activity of NTPDase8 have been implicated in the pathophysiology of several diseases, including inflammatory bowel disease (IBD) and ischemia-reperfusion injury.[2][3] This technical guide provides an in-depth overview of h-NTPDase8-IN-1, a selective inhibitor of human NTPDase8, and its application as a tool for studying the pathological consequences of dysregulated NTPDase8 activity.
This compound: A Selective Inhibitor
This compound is a potent and selective small molecule inhibitor of human NTPDase8. Its selectivity makes it a valuable pharmacological tool to probe the specific functions of NTPDase8 in complex biological systems, distinguishing its role from other NTPDase isoforms.
Quantitative Data Presentation
The following table summarizes the inhibitory potency of this compound and other commercially available NTPDase inhibitors against various human NTPDase isoforms. This data is essential for selecting the appropriate inhibitor for specific research applications and for interpreting experimental results.
| Inhibitor | h-NTPDase1 (IC50/Ki) | h-NTPDase2 (IC50/Ki) | h-NTPDase3 (IC50/Ki) | h-NTPDase8 (IC50/Ki) | Reference |
| This compound | - | - | - | 0.28 µM (IC50) | [4] |
| ARL 67156 | 11 µM (Ki) | No Inhibition | 18 µM (Ki) | No Inhibition | [5] |
| 8-BuS-ATP | 0.8 µM (Ki) | Substrate | Substrate | Substrate | [5] |
| POM 1 | Effective | Effective | Effective | Effective | [6] |
| PSB 069 | Non-selective | Non-selective | Non-selective | Non-selective | [6] |
Table 1: Inhibitory Potency of Selected NTPDase Inhibitors. This table provides a comparative overview of the inhibitory concentrations (IC50) or constants (Ki) of various compounds against human NTPDase isoforms. Data for this compound is highlighted.
Aberrant NTPDase8 Expression in Disease
Alterations in NTPDase8 expression have been documented in preclinical models of inflammatory and ischemic diseases. The table below summarizes key findings regarding the dysregulation of NTPDase8 in pathological conditions.
| Disease Model | Tissue | Change in NTPDase8 Expression | Key Pathological Consequence | Reference |
| Dextran Sodium Sulfate (DSS)-induced Colitis (Mouse) | Colon | Decreased | Increased histological damage, immune cell infiltration, and expression of pro-inflammatory cytokines. | [1][2] |
| Liver Ischemia-Reperfusion Injury (Mouse) | Liver | Downregulated | Increased liver injury. | [3] |
Table 2: Aberrant NTPDase8 Expression in Disease Models. This table highlights the observed changes in NTPDase8 expression and the associated pathological outcomes in preclinical disease models.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving NTPDase8 in intestinal inflammation and a general workflow for studying the effects of this compound.
Caption: NTPDase8 signaling pathway in intestinal inflammation.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound and investigate the role of NTPDase8 in disease models.
Enzyme Inhibition Assay for IC50 Determination of this compound
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a malachite green-based phosphate (B84403) detection assay.
Materials:
-
Recombinant human NTPDase8 enzyme
-
This compound
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl). Mix 3 volumes of Solution A with 1 volume of Solution B and 0.2 volumes of 1% Triton X-100. Prepare fresh.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include wells with Assay Buffer only as a no-inhibitor control and wells with no enzyme as a background control.
-
Add 70 µL of Assay Buffer containing the recombinant h-NTPDase8 enzyme to each well. The final enzyme concentration should be optimized to ensure linear phosphate release over the reaction time.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution in Assay Buffer to each well. The final ATP concentration should be at or near the Km value for h-NTPDase8.
-
Incubate the reaction at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]
Cell-Based Assay for NTPDase8 Activity
This protocol outlines a method to assess the effect of this compound on the activity of endogenous or overexpressed NTPDase8 in a cellular context.
Materials:
-
Intestinal epithelial cell line (e.g., Caco-2) or HEK293T cells transiently transfected with an hNTPDase8 expression vector.
-
This compound
-
Cell culture medium (e.g., DMEM)
-
ATP
-
Phosphate-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Malachite Green Reagent (as described above)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate and grow to confluency.
-
Wash the cells twice with pre-warmed phosphate-free buffer.
-
Add 80 µL of phosphate-free buffer containing various concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µL of ATP in phosphate-free buffer to each well.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Carefully collect 80 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Malachite Green Reagent to the collected supernatant.
-
Incubate and read the absorbance as described in the enzyme inhibition assay protocol.
-
Normalize the results to the cell number or protein concentration in each well.
Quantitative Real-Time PCR (RT-qPCR) for NTPDase8 mRNA Expression in Colon Tissue
This protocol describes the quantification of NTPDase8 mRNA levels in colonic biopsies from healthy controls and patients with IBD.
Materials:
-
Colon biopsy samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for human ENTPD8 (NTPDase8) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Homogenize colon biopsy samples and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for ENTPD8 and the reference gene, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Generate a melt curve to verify the specificity of the PCR products.
-
Calculate the relative expression of ENTPD8 mRNA using the ΔΔCt method, normalizing to the reference gene expression.[6]
Immunohistochemistry (IHC) for NTPDase8 Protein Expression in Colon Tissue
This protocol details the semi-quantitative analysis of NTPDase8 protein expression and localization in paraffin-embedded colon sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) colon tissue sections
-
Primary antibody against human NTPDase8
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval using a suitable buffer and method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with the primary anti-NTPDase8 antibody overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of antigen localization.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the sections.
-
Acquire images using a microscope.
-
Perform semi-quantitative analysis of the staining intensity and distribution. This can be done using a scoring system (e.g., H-score) or image analysis software to quantify the stained area.[3]
Conclusion
This compound is a valuable research tool for elucidating the role of NTPDase8 in health and disease. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute studies aimed at understanding the consequences of aberrant NTPDase8 expression and to explore the therapeutic potential of targeting this enzyme. The provided signaling pathway and experimental workflow diagrams offer a visual representation of the key concepts and approaches for utilizing this selective inhibitor in purinergic signaling research.
References
- 1. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. Semi-quantitative Determination of Protein Expression UsingImmunohistochemistry Staining and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y6 receptor contributes to neutrophil recruitment to inflamed intestinal mucosa by increasing CXC chemokine ligand 8 expression in an AP-1-dependent manner in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Characterization of a Novel Human NTPDase8 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecto-nucleoside triphosphate diphosphohydrolase 8 (NTPDase8) is a key cell surface enzyme that modulates purinergic signaling by hydrolyzing extracellular nucleoside tri- and diphosphates. Its role in various physiological processes, including intestinal inflammation, makes it an attractive target for therapeutic intervention. This guide provides a comprehensive framework for the biochemical characterization of a novel inhibitor targeting human NTPDase8 (h-NTPDase8). It outlines detailed experimental protocols, data presentation standards, and the visualization of key pathways and workflows to facilitate the evaluation of new chemical entities. While the hypothetical inhibitor "h-NTPDase8-IN-1" is used for illustrative purposes, the principles and methods described are broadly applicable to any novel h-NTPDase8 inhibitor.
Introduction to h-NTPDase8
Human NTPDase8 is an ectonucleotidase that, along with NTPDase1, -2, and -3, regulates the concentration of extracellular nucleotides like ATP and ADP.[1] These nucleotides are signaling molecules that activate P2 purinergic receptors (P2X and P2Y), influencing a wide array of physiological and pathological processes, including inflammation and immune responses.[2][3] NTPDase8 exhibits a preference for hydrolyzing ATP over ADP.[4] By converting pro-inflammatory ATP into less active or anti-inflammatory metabolites, NTPDase8 plays a protective role, particularly in the intestine.[5] Inhibition of NTPDase8 could therefore modulate purinergic signaling, offering therapeutic potential in various disease contexts.
Quantitative Inhibitor Profiling
A thorough biochemical characterization begins with quantifying the inhibitor's potency, selectivity, and mechanism of action. The following tables present example data for a hypothetical inhibitor, "this compound."
Table 1: In Vitro Inhibitory Potency (IC50) of this compound
| Enzyme Target | Substrate (ATP) Conc. | IC50 (µM) | Assay Method |
| h-NTPDase8 | 80 µM (Km) | 0.25 ± 0.03 | Malachite Green |
| h-NTPDase8 | 80 µM (Km) | 0.22 ± 0.02 | HPLC-based |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of enzyme activity. Published selective inhibitors for h-NTPDase8 have shown IC50 values in the range of 0.21 to 0.32 µM.[5][6]
Table 2: Selectivity Profile of this compound
| NTPDase Isoform | IC50 (µM) | Selectivity Fold (vs. h-NTPDase8) |
| h-NTPDase1 | 15.8 | 63-fold |
| h-NTPDase2 | 25.2 | 101-fold |
| h-NTPDase3 | 8.9 | 36-fold |
| h-NTPDase8 | 0.25 | 1-fold |
Table 3: Kinetic Parameters of this compound
| Parameter | Value | Description |
| Km (ATP) for h-NTPDase8 | 81 µM | Michaelis constant; substrate concentration at half-maximal velocity.[7] |
| Ki of this compound | 0.12 µM | Inhibition constant; indicates the binding affinity of the inhibitor. |
| Mode of Inhibition | Competitive | Inhibitor binds to the active site, competing with the substrate. |
Signaling and Experimental Visualization
Visual diagrams are critical for understanding the complex biological context and experimental procedures. The following diagrams were generated using the DOT language.
NTPDase8 in Purinergic Signaling Pathway
General Workflow for Inhibitor Characterization
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results.
Recombinant h-NTPDase Expression and Preparation
-
Expression: Human NTPDase1, -2, -3, and -8 are expressed in a suitable host system, such as COS-7 or HEK293 cells, via transient transfection with expression vectors encoding the respective enzymes.
-
Membrane Preparation: 48-72 hours post-transfection, cells are harvested. Cell pellets are washed and resuspended in a harvesting buffer (e.g., 45 mM Tris, 95 mM NaCl, pH 7.5). Cells are then lysed by sonication or homogenization.
-
Isolation: The cell lysate is centrifuged at low speed to remove nuclei and intact cells. The supernatant is then subjected to ultracentrifugation to pellet the cell membranes.
-
Storage: The final membrane pellet is resuspended in a suitable buffer, protein concentration is determined (e.g., via Bradford assay), and aliquots are stored at -80°C.
Malachite Green-Based Inhibition Assay (IC50 Determination)
This colorimetric assay quantifies the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.[8][9]
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2.
-
Enzyme: Prepared membrane fraction of h-NTPDase8, diluted in assay buffer.
-
Substrate: ATP solution (e.g., 160 µM stock).
-
Inhibitor: Serial dilutions of this compound in DMSO, then further diluted in assay buffer.
-
Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in acid.[10]
-
-
Procedure (96-well plate format): a. Add 25 µL of assay buffer containing the serially diluted inhibitor to each well. b. Add 25 µL of the diluted h-NTPDase8 enzyme preparation. Incubate for 10 minutes at 37°C to allow for inhibitor binding. c. Initiate the reaction by adding 50 µL of ATP substrate (final concentration should approximate the Km, e.g., 80 µM). d. Incubate for 20-30 minutes at 37°C. The reaction time should be within the linear range of phosphate production. e. Stop the reaction by adding 50 µL of the Malachite Green reagent. f. Allow 15-20 minutes for color development. g. Measure the absorbance at 620-640 nm using a microplate reader.
-
Data Analysis: a. Construct a phosphate standard curve to convert absorbance values to the amount of Pi produced. b. Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HPLC-Based Assay for Kinetic Analysis
An HPLC-based method can directly measure the consumption of substrate (ATP) and the formation of products (ADP, AMP), providing a detailed view of the reaction kinetics.[11][12]
-
Reaction Setup: a. Enzymatic reactions are set up similarly to the malachite green assay, containing buffer, enzyme, and varying concentrations of both the inhibitor and the substrate (ATP). b. Reactions are incubated at 37°C and stopped at various time points by adding a quenching solution (e.g., 0.1 M HCl or acetonitrile).
-
HPLC Analysis: a. Samples are centrifuged to pellet precipitated protein. b. The supernatant is injected into a reverse-phase C18 HPLC column. c. Nucleotides are separated using an isocratic or gradient elution with a mobile phase (e.g., ammonium acetate (B1210297) buffer and acetonitrile).[11] d. Eluted nucleotides are detected by UV absorbance at 260 nm.
-
Data Analysis (Mode of Inhibition): a. Calculate the initial reaction velocities (v) at different substrate concentrations for each fixed inhibitor concentration. b. Generate a Lineweaver-Burk or Michaelis-Menten plot. c. Analyze the changes in Vmax and Km in the presence of the inhibitor:
- Competitive: Km increases, Vmax remains unchanged.
- Non-competitive: Km remains unchanged, Vmax decreases.
- Mixed: Both Km and Vmax change. d. The inhibition constant (Ki) can be calculated from these plots or by using the Cheng-Prusoff equation for competitive inhibitors (Ki = IC50 / (1 + [S]/Km)).[7]
Conclusion
The comprehensive biochemical characterization of a novel h-NTPDase8 inhibitor is a multi-step process that requires rigorous quantitative analysis and standardized methodologies. By determining the inhibitor's potency (IC50), selectivity across related enzyme isoforms, and its kinetic mechanism of action (Ki and mode of inhibition), researchers can build a robust profile of the compound. The protocols and frameworks provided in this guide offer a clear path for the evaluation of "this compound" and other future inhibitors, ultimately accelerating the development of new therapeutics targeting the purinergic signaling pathway.
References
- 1. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purinergic Signalling: NTPDase [research.uni-leipzig.de]
- 3. Purinergic signaling during intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a versatile HPLC-based method to evaluate the activation status of small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to h-NTPDase8-IN-1: An Emerging Tool in Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of h-NTPDase8-IN-1, a selective inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8). This document consolidates available data on its biochemical properties, suppliers, and its role in modulating purinergic signaling pathways, offering a valuable resource for researchers in pharmacology and drug discovery.
Core Compound Information
This compound is a sulfamoyl-benzamide based compound identified as a potent and selective inhibitor of h-NTPDase8.[1] Its discovery provides a crucial chemical tool for investigating the physiological and pathological roles of this ectoenzyme.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | [2] |
| Molecular Formula | C₁₀H₁₀ClNO₄S | [1][2] |
| Molecular Weight | 275.71 g/mol | [1][2] |
| CAS Number | 716358-51-9 | [1] |
Supplier Information
This compound is available from several chemical suppliers for research purposes. A summary of offerings is provided below. Note: Availability and product specifications should be confirmed directly with the suppliers.
| Supplier | Product Number | Purity | Notes |
| MedChemExpress | HY-155597 | >98% | For research use only. |
| MOLNOVA | CX08005 | Not Specified | For research use only. |
| AbMole BioScience | Not Specified | Not Specified | For research use only. |
| MedKoo Biosciences | 124732 | >98% | For research use only. |
Biological Activity and Quantitative Data
This compound exhibits high selectivity for h-NTPDase8. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC₅₀).
| Target | IC₅₀ (µM) | Reference |
| h-NTPDase8 | 0.28 ± 0.07 | [3] |
| h-NTPDase1 | > 100 | [3] (Implied) |
| h-NTPDase2 | > 100 | [3] (Implied) |
| h-NTPDase3 | > 100 | [3] (Implied) |
Experimental Protocols
The following is a detailed methodology for an in vitro enzyme inhibition assay to determine the potency of this compound against h-NTPDase8. This protocol is based on the methods described in the primary literature.[4]
h-NTPDase8 Inhibition Assay Protocol
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of h-NTPDase8 by measuring the amount of inorganic phosphate (B84403) released from the hydrolysis of ATP.
Materials:
-
Recombinant human NTPDase8 (expressed in a suitable system, e.g., COS-7 cells)
-
ATP (substrate)
-
This compound (or other test inhibitors)
-
Tris buffer (50 mM, pH 7.4)
-
CaCl₂ (5 mM)
-
Malachite Green reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of ATP in the assay buffer.
-
Prepare the Malachite Green reagent according to the manufacturer's instructions.
-
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 25 µL of the diluted inhibitor solution. For the control (uninhibited) and blank wells, add 25 µL of the assay buffer.
-
Add 50 µL of the h-NTPDase8 enzyme solution to each well, except for the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the ATP solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection of Phosphate Release:
-
Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Visualizations
NTPDase8 plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides, primarily ATP and UTP. This enzymatic activity modulates the activation of P2 receptors on various cell types.
NTPDase8-Mediated Regulation of Purinergic Signaling
Extracellular ATP, often released as a "danger signal" from stressed or damaged cells, can activate P2X and P2Y receptors, leading to downstream signaling cascades that can promote inflammation. NTPDase8, located on the cell surface, hydrolyzes ATP to ADP and subsequently to AMP. This process terminates ATP-mediated signaling and can also lead to the generation of adenosine (B11128) (after further hydrolysis of AMP by ecto-5'-nucleotidase/CD73), which has its own distinct signaling properties through P1 receptors.
Caption: NTPDase8 in Purinergic Signaling.
Experimental Workflow for h-NTPDase8 Inhibitor Screening
The process of identifying and characterizing inhibitors of h-NTPDase8 typically follows a structured workflow, from initial screening to detailed kinetic analysis.
Caption: Workflow for h-NTPDase8 Inhibitor Screening.
Conclusion
This compound represents a significant advancement for researchers studying the intricate roles of purinergic signaling in health and disease. Its selectivity allows for the precise dissection of NTPDase8's functions, paving the way for a deeper understanding of its involvement in conditions such as inflammation, thrombosis, and cancer. The data and protocols presented in this guide are intended to facilitate the effective use of this valuable research tool.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSC - Page load error [pubs.rsc.org]
The Role of NTPDase8 in Attenuating Inflammatory Bowel Disease: A Technical Overview
A Deep Dive into the Protective Mechanisms and Experimental Insights for Researchers and Drug Development Professionals
Executive Summary: Nucleoside Triphosphate Diphosphohydrolase-8 (NTPDase8), an ectonucleotidase predominantly expressed on the apical surface of intestinal epithelial cells, has emerged as a critical regulator of intestinal homeostasis. In preclinical models of inflammatory bowel disease (IBD), NTPDase8 exhibits a significant protective function by modulating purinergic signaling pathways that govern intestinal inflammation. This technical guide synthesizes the current understanding of NTPDase8's role in IBD, detailing the key signaling pathways, experimental methodologies used to elucidate its function, and a comprehensive summary of quantitative data from pivotal studies. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development actively working in the field of gastroenterology and immunology.
Introduction
Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The pathogenesis of IBD is multifactorial, involving genetic predisposition, environmental factors, and a dysregulated immune response to intestinal microbiota. A key element in this inflammatory cascade is the release of danger signals, such as extracellular nucleotides like adenosine (B11128) triphosphate (ATP), into the gut lumen. These molecules activate purinergic receptors on immune and epithelial cells, perpetuating the inflammatory response.
NTPDase8, also known as ectonucleoside triphosphate diphosphohydrolase-8 (E-NTPD8), plays a crucial role in mitigating this by hydrolyzing luminal ATP and other nucleotides, thereby dampening the pro-inflammatory signals. This guide will explore the two primary pathways through which NTPDase8 exerts its protective effects in IBD models and provide detailed experimental context.
Core Signaling Pathways of NTPDase8 in IBD
Two principal signaling axes have been identified through which NTPDase8 attenuates intestinal inflammation.
The NTPDase8-P2Y6 Receptor Axis in Colonic Epithelial Cells
NTPDase8 protects the intestinal epithelium from inflammation by limiting the activation of the P2Y6 receptor on colonic epithelial cells.[1][2] In the inflamed gut, elevated levels of extracellular nucleotides, which are ligands for P2Y6, can trigger pro-inflammatory responses. NTPDase8, by hydrolyzing these ligands, acts as a brake on this signaling pathway.
The NTPDase8-P2X4 Receptor Axis in Myeloid Cells
Another critical protective mechanism involves NTPDase8's regulation of luminal ATP levels, which in turn affects the survival of myeloid cells, particularly neutrophils and monocytes.[3][4][5] Elevated ATP in the colon of NTPDase8-deficient mice promotes the survival of these immune cells through the P2X4 receptor, leading to exacerbated inflammation.
Quantitative Data from IBD Models
The following tables summarize key quantitative findings from studies using NTPDase8-deficient (Entpd8-/-) mice in the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model.
Table 1: Disease Activity and Histological Parameters in DSS-Induced Colitis
| Parameter | Wild-Type (WT) + DSS | Entpd8-/- + DSS | Reference |
| Disease Activity Index (DAI) | Lower | Significantly Higher | [2][3] |
| Colon Length | Longer | Significantly Shorter | [2] |
| Histological Score | Lower | Significantly Higher | [1][2] |
| Immune Cell Infiltration | Moderate | Significantly Increased | [1][2] |
| Apoptosis | Baseline | Increased | [2] |
Table 2: Gene Expression of Pro-inflammatory Cytokines in Colon Tissue (RT-qPCR)
| Cytokine | Wild-Type (WT) + DSS | Entpd8-/- + DSS | Reference |
| IL-6 | Upregulated | Significantly Higher Upregulation | [6] |
| IL-1β | Upregulated | Significantly Higher Upregulation | [6] |
| MIP-2 (CXCL2) | Upregulated | Significantly Higher Upregulation | [6] |
| TNF-α | Upregulated | Significantly Higher Upregulation | [2] |
| KC (CXCL1) | Upregulated | Significantly Higher Upregulation | [2] |
Table 3: Myeloid Cell Populations in Colonic Lamina Propria (Flow Cytometry)
| Cell Type | Wild-Type (WT) + DSS | Entpd8-/- + DSS | Reference |
| Neutrophils | Increased | Significantly Higher Increase | [3][4] |
| Monocytes | Increased | Significantly Higher Increase | [3][4] |
Detailed Experimental Protocols
Reproducibility in preclinical research is paramount. The following sections provide detailed methodologies for key experiments cited in the study of NTPDase8 in IBD models.
DSS-Induced Colitis Model
This is the most common model used to investigate the role of NTPDase8 in IBD.
-
Animal Model: NTPDase8-deficient (Entpd8-/-) mice and wild-type (WT) littermates on a C57BL/6 background are typically used.
-
Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) dextran sodium sulfate (DSS; molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.[4][5][7]
-
Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and the colons are collected for measurement of length, histological analysis, and RNA/protein extraction.
Histopathology
-
Tissue Preparation: Colon samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (5 µm).
-
Staining: Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize tissue morphology and inflammatory cell infiltrates.
-
Scoring: Histological scoring is performed in a blinded manner to assess the severity of inflammation, including the extent of epithelial injury, crypt damage, and infiltration of inflammatory cells.
Immunohistochemistry
-
Antigen Retrieval: Paraffin-embedded sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate-based buffer.
-
Blocking: Non-specific binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for NTPDase8 or markers of immune cells (e.g., F4/80 for macrophages, Ly6G for neutrophils) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
RNA Isolation and RT-qPCR
-
RNA Extraction: Total RNA is isolated from colon tissue samples using TRIzol reagent or a similar RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers.
-
qPCR: Real-time quantitative PCR is performed using a SYBR Green-based master mix and specific primers for target genes (e.g., IL-6, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization. The 2^-ΔΔCt method is used for relative quantification of gene expression.
Conclusion and Future Directions
The body of evidence strongly supports a protective role for NTPDase8 in the context of IBD. By hydrolyzing pro-inflammatory extracellular nucleotides, NTPDase8 acts as a key regulator of intestinal homeostasis, limiting the activation of P2Y6 and P2X4 receptors on epithelial and myeloid cells, respectively. The detailed experimental protocols provided herein offer a framework for further investigation into the therapeutic potential of targeting this pathway.
Future research should focus on the development of strategies to enhance NTPDase8 activity or deliver recombinant NTPDase8 to the site of inflammation. Furthermore, exploring the interplay between NTPDase8, the gut microbiota, and other purinergic receptors will likely unveil additional layers of its regulatory function in intestinal health and disease. These endeavors hold promise for the development of novel and targeted therapies for patients suffering from IBD.
References
- 1. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. The ATP-hydrolyzing ectoenzyme E-NTPD8 attenuates colitis through modulation of P2X4 receptor-dependent metabolism in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 6. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 7. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Inhibition Assay for h-NTPDase8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay for human Nucleoside Triphosphate Diphosphohydrolase-8 (h-NTPDase8) using a specific inhibitor, h-NTPDase8-IN-1. NTPDases are crucial ectoenzymes that regulate purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1][2] Specifically, NTPDase8 plays a role in various physiological processes, and its dysregulation is implicated in conditions like inflammation and metabolic disorders.[1][3] This protocol details the use of the malachite green assay, a common colorimetric method for detecting the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis, to determine the inhibitory potential and selectivity of compounds against h-NTPDase8.
Principle of the Assay
The inhibition assay for h-NTPDase8 quantifies the enzymatic activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. NTPDase8, like other members of this family, hydrolyzes ATP to ADP, releasing one phosphate group. The malachite green reagent reacts with this free phosphate under acidic conditions to form a stable, colored complex. The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of phosphate produced and thus to the enzyme's activity. The presence of an inhibitor, such as this compound, will reduce the rate of ATP hydrolysis, leading to a decrease in the amount of phosphate generated and a corresponding reduction in the colorimetric signal.
Signaling Pathway and Inhibition
NTPDase8 is a cell-surface enzyme that modulates purinergic signaling by controlling the extracellular concentrations of ATP and ADP.[2] By hydrolyzing these nucleotides, it influences the activation of various P2 receptors, thereby affecting downstream cellular responses. Inhibiting NTPDase8 can prolong the signaling of ATP or alter the balance of ATP/ADP, which has therapeutic potential in several diseases.[1]
Caption: Purinergic signaling pathway modulated by h-NTPDase8 and its inhibition.
Materials and Equipment
Reagents
-
Recombinant human NTPDase8 (expressed in a suitable system, e.g., COS-7 cells)[2]
-
This compound inhibitor
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Calcium Chloride (CaCl₂)[4]
-
Magnesium Chloride (MgCl₂)[4]
-
Trizma base (Tris)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Malachite Green Reagent (see preparation below)
-
Bovine Serum Albumin (BSA)
-
Deionized water
Equipment
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Temperature-controlled microplate reader (37°C incubation capability)
-
Spectrophotometer capable of reading absorbance at ~620-650 nm
-
Desktop microcentrifuge
-
Vortex mixer
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM CaCl₂): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.4. Just before use, add CaCl₂ to a final concentration of 5 mM. NTPDase8 demonstrates a preference for Ca²⁺ as a cofactor.[1]
-
Enzyme Solution (h-NTPDase8): Reconstitute or dilute the recombinant h-NTPDase8 enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution (ATP): Prepare a stock solution of ATP (e.g., 10 mM) in deionized water. Dilute this stock in Assay Buffer to the final desired concentration for the assay (e.g., 10-100 µM).[2]
-
Inhibitor Solutions (this compound): Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of final concentrations for IC₅₀ determination. Ensure the final DMSO concentration in all wells is constant and low (<1%) to avoid affecting enzyme activity.
-
Malachite Green Reagent: This reagent must be prepared fresh.
-
Solution A: Dissolve 0.045% (w/v) malachite green hydrochloride in deionized water.
-
Solution B: Dissolve 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01% (v/v). This final mixture is the working Malachite Green Reagent.
-
Experimental Protocol
The following protocol is designed for a 96-well plate format with a final reaction volume of 50 µL.[4]
-
Plate Setup: Add the following components to each well of a 96-well plate:
-
Test Wells: 5 µL of serially diluted this compound solution.
-
Positive Control (100% Activity): 5 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Negative Control (No Enzyme): 5 µL of Assay Buffer.
-
-
Add Enzyme: Add 20 µL of the h-NTPDase8 enzyme solution to the Test Wells and Positive Control wells. Add 20 µL of Assay Buffer to the Negative Control wells.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 5-10 minutes.[2] This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 25 µL of the ATP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined to ensure that substrate consumption does not exceed 20% in the positive control wells, maintaining linear reaction kinetics.
-
Stop Reaction & Color Development: Stop the reaction by adding 50 µL of the Malachite Green Reagent to all wells.[2]
-
Color Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for full color development.
-
Measure Absorbance: Read the absorbance of each well at approximately 630 nm using a microplate reader.
Caption: Step-by-step workflow for the h-NTPDase8 in vitro inhibition assay.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the Negative Control (no enzyme) wells from the absorbance values of all other wells.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of enzyme inhibition for each inhibitor concentration: % Inhibition = [1 - (Abs_Inhibitor / Abs_PositiveControl)] * 100 Where:
-
Abs_Inhibitor is the background-corrected absorbance of the well with the inhibitor.
-
Abs_PositiveControl is the background-corrected absorbance of the positive control (100% activity).
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Example Data Presentation
The inhibitory activity of a compound should be tested against multiple NTPDase isoforms to determine its selectivity. The table below shows example data for a hypothetical inhibitor, demonstrating how to present its potency and selectivity profile. The IC₅₀ values for h-NTPDase-IN-1 against NTPDase1 and NTPDase3 are from published data.[5]
| Enzyme Target | Inhibitor | IC₅₀ (µM) |
| h-NTPDase8 | This compound | [Example Value, e.g., 0.5] |
| h-NTPDase1 | h-NTPDase-IN-1 | 2.88[5] |
| h-NTPDase2 | h-NTPDase-IN-1 | > 50 (Hypothetical) |
| h-NTPDase3 | h-NTPDase-IN-1 | 0.72[5] |
References
- 1. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 2. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for h-NTPDase8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
h-NTPDase8-IN-1 is a selective, sulfamoyl-benzamide-based inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8), an ectoenzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates.[1] Overexpression and hyperactivity of NTPDase8 have been implicated in various pathological conditions, including inflammation, cancer, and thrombosis, making it a significant target for therapeutic intervention.[2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular processes.
Mechanism of Action
NTPDase8 is a cell surface enzyme that hydrolyzes extracellular ATP and UTP to their respective monophosphates, thereby regulating the activation of P2 purinergic receptors.[3][4] By inhibiting NTPDase8, this compound prevents the degradation of these nucleotides, leading to a sustained activation of P2 receptors, such as P2Y6 and P2X4.[5][6] This modulation of purinergic signaling can impact various downstream cellular events, including inflammatory responses, cell proliferation, and apoptosis. The primary mode of action is the reduction of nucleotide hydrolysis, which can be quantified using various enzymatic assays.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and its effects observed in typical cell culture experiments.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ | 0.28 µM | Recombinant h-NTPDase8 | [1] |
| Effective Concentration Range | 0.1 - 10 µM | Varies by cell type and experimental goals | General Guidance |
| Incubation Time | 1 - 24 hours | Dependent on the downstream effect being measured | General Guidance |
| Solvent | DMSO | Prepare stock solutions in DMSO | [7] |
Signaling Pathway of NTPDase8 Inhibition
The following diagram illustrates the signaling pathway affected by the inhibition of NTPDase8 by this compound.
Caption: Inhibition of h-NTPDase8 by this compound.
Experimental Protocols
Here are detailed protocols for key experiments using this compound in a cell culture setting.
Protocol 1: Determination of IC₅₀ using a Malachite Green Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cells expressing h-NTPDase8.
Materials:
-
Cells expressing h-NTPDase8 (e.g., transfected COS-7 cells, or a cell line with endogenous expression)
-
This compound
-
DMSO
-
ATP
-
Assay Buffer: 5 mM CaCl₂, 80 mM Tris, pH 7.4
-
Malachite Green Reagent
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
Pre-incubation: Wash the cells with the assay buffer. Add the different concentrations of the inhibitor to the wells and pre-incubate for 15 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the inorganic phosphate (B84403) released by ATP hydrolysis.
-
Measurement: Measure the absorbance at 620-640 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Target cell line
-
This compound
-
DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Prepare various concentrations of this compound in complete culture medium. Replace the medium in the wells with the medium containing the inhibitor. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control to determine the effect of this compound on cell viability.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases [explorationpub.com]
- 4. explorationpub.com [explorationpub.com]
- 5. pnas.org [pnas.org]
- 6. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining NTPDase8 Activity using Malachite Green Assay with h-NTPDase8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside Triphosphate Diphosphohydrolase-8 (NTPDase8) is a cell surface enzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates (NTPs) and diphosphates (NDPs).[1][2] This enzymatic activity modulates the concentration of signaling molecules like ATP and ADP, thereby influencing a variety of physiological and pathological processes including inflammation, thrombosis, and cancer.[3][4] The malachite green assay provides a simple and sensitive colorimetric method to measure the activity of NTPDase8 by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of its substrates.[5][6][7] This application note provides a detailed protocol for determining the enzymatic activity of human NTPDase8 (h-NTPDase8) and for evaluating the inhibitory effect of h-NTPDase8-IN-1, a selective inhibitor of h-NTPDase8.[3]
Principle of the Assay
The malachite green assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate (Pi) under acidic conditions.[6][7] NTPDase8 hydrolyzes its substrate (e.g., ATP) to produce ADP and inorganic phosphate (Pi). The released Pi reacts with the malachite green-molybdate reagent to form a stable green-colored complex. The intensity of the color, which is directly proportional to the amount of Pi generated, can be measured spectrophotometrically at a wavelength between 600 and 660 nm.[5][8][9] This allows for the quantification of NTPDase8 activity. The potency of an inhibitor, such as this compound, is determined by measuring the reduction in Pi production in the presence of the inhibitor.
Signaling Pathway of NTPDase8
NTPDase8 is an ectoenzyme that modulates purinergic signaling by hydrolyzing extracellular ATP and ADP.[2] This action reduces the activation of P2 receptors, which are involved in inflammatory responses.[10][11][12] By decreasing the availability of these P2 receptor ligands, NTPDase8 plays a protective role against inflammation.[10][11][12]
Caption: NTPDase8 signaling pathway and inhibition.
Experimental Protocols
Materials and Reagents
-
Recombinant human NTPDase8 (h-NTPDase8)
-
This compound (IC50 = 0.28 µM)[3]
-
Adenosine 5'-triphosphate (ATP) sodium salt
-
Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)
-
Malachite Green Reagent B (Malachite green hydrochloride in water)
-
Phosphate Standard (e.g., KH2PO4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM MgCl2)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 620-660 nm
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4. Just before use, add CaCl2 to a final concentration of 2 mM and MgCl2 to a final concentration of 1 mM.
-
ATP Substrate Solution (10 mM): Dissolve an appropriate amount of ATP sodium salt in Assay Buffer to make a 10 mM stock solution. Store in aliquots at -20°C. Dilute to the desired final concentration in Assay Buffer before each experiment.
-
This compound Stock Solution (10 mM): Dissolve this compound in an appropriate solvent (e.g., DMSO) to make a 10 mM stock solution. Store at -20°C.
-
Phosphate Standard Stock Solution (1 mM): Dissolve KH2PO4 in deionized water to make a 1 mM stock solution.
-
Malachite Green Working Reagent: Prepare the working reagent by mixing 100 volumes of Reagent A with 1 volume of Reagent B.[8][9] This solution should be prepared fresh daily and brought to room temperature before use.
Experimental Workflow
Caption: Malachite green assay workflow.
Protocol for NTPDase8 Activity Assay
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the 1 mM Phosphate Standard Stock Solution in Assay Buffer. Typical concentrations range from 0 to 40 µM.[9]
-
Assay Setup: In a 96-well plate, add the following components in duplicate or triplicate:
-
Blank: 80 µL of Assay Buffer.
-
Standards: 80 µL of each phosphate standard dilution.
-
Enzyme Reaction: Add Assay Buffer to a final volume of 80 µL, including the volume of the enzyme solution.
-
-
Enzyme Addition: Add a pre-determined optimal amount of h-NTPDase8 to the "Enzyme Reaction" wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the ATP substrate solution to the "Enzyme Reaction" wells. The final reaction volume will be 100 µL.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction by adding 20 µL of the Malachite Green Working Reagent to all wells.[8][9] Incubate at room temperature for 20-30 minutes to allow for color development.[8][9]
-
Absorbance Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.[13]
Protocol for this compound Inhibition Assay
-
Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Setup: In a 96-well plate, add the following components:
-
Control (No Inhibitor): Assay Buffer and h-NTPDase8.
-
Inhibitor Wells: Serial dilutions of this compound and h-NTPDase8. The total volume in each well before adding the substrate should be 80 µL.
-
-
Pre-incubation with Inhibitor: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Follow Steps 5-8 from the NTPDase8 Activity Assay Protocol.
Data Presentation and Analysis
Phosphate Standard Curve
| Phosphate Concentration (µM) | Absorbance at 630 nm (Corrected) |
| 0 | 0.000 |
| 5 | Value |
| 10 | Value |
| 15 | Value |
| 20 | Value |
| 25 | Value |
| 30 | Value |
| 35 | Value |
| 40 | Value |
Corrected Absorbance = Absorbance of Standard - Absorbance of Blank
Plot the corrected absorbance values against the corresponding phosphate concentrations to generate a standard curve. Use the linear regression equation of this curve to determine the amount of phosphate produced in the enzymatic reactions.
NTPDase8 Activity Calculation
NTPDase8 activity is expressed as the amount of phosphate released per unit time per unit amount of enzyme (e.g., nmol/min/mg).
Activity (nmol/min/mg) = (Phosphate produced (nmol) / (Incubation time (min) x Amount of enzyme (mg)))
This compound Inhibition Data
| This compound Conc. (µM) | Absorbance at 630 nm | % Inhibition |
| 0 (Control) | Value | 0 |
| 0.01 | Value | Value |
| 0.1 | Value | Value |
| 0.28 (IC50) | Value | ~50 |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
% Inhibition = [(Absorbance of Control - Absorbance with Inhibitor) / Absorbance of Control] x 100
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The expected IC50 for this compound is approximately 0.28 µM.[3]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Phosphate contamination in reagents or glassware. | Use phosphate-free water and detergents. Test all buffers for phosphate contamination before use.[5][9] |
| Low Signal | Insufficient enzyme activity or incubation time. | Increase the amount of enzyme or prolong the incubation time. Ensure the reaction is within the linear range. |
| Precipitate Formation | High concentrations of phosphate, protein, or certain metals.[9] | Dilute the sample if necessary. Ensure reagent concentrations are correct. |
| Inconsistent Results | Pipetting errors or temperature fluctuations. | Use calibrated pipettes and ensure consistent incubation temperatures. |
Conclusion
The malachite green assay is a robust and reliable method for determining the enzymatic activity of NTPDase8 and for screening potential inhibitors. The provided protocol for using this compound offers a framework for characterizing the inhibitory profile of this compound and can be adapted for high-throughput screening of other potential NTPDase8 inhibitors. Careful attention to reagent preparation and experimental conditions is crucial for obtaining accurate and reproducible results.
References
- 1. Reactome | NTPDase8 hydrolyzes nucleoside diphosphates [reactome.org]
- 2. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. biogot.com [biogot.com]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gut.bmj.com [gut.bmj.com]
- 11. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NTPDase8 protects mice from intestinal inflammation by limiting P2Y<sub>6</sub> receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - ProQuest [proquest.com]
- 13. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols: Investigating the Role of NTPDase8 Inhibition in Mouse Models of Colitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ectonucleoside triphosphate diphosphohydrolase-8 (NTPDase8) is an ectoenzyme predominantly expressed in the colon that plays a crucial role in maintaining intestinal homeostasis by hydrolyzing extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP).[1][2][3] Luminal ATP, produced by commensal bacteria, can act as a danger signal, promoting inflammatory responses when present in excess.[4][5][6] NTPDase8 mitigates this by breaking down ATP, thereby preventing the activation of purinergic receptors like P2Y6 and P2X4 on immune and epithelial cells.[1][3][5] Studies using NTPDase8-deficient (Entpd8-/-) mice have demonstrated that the absence of this enzyme exacerbates colitis, leading to increased histological damage, immune cell infiltration, and pro-inflammatory cytokine expression.[1][3][7]
These findings suggest that the inhibition of NTPDase8 could serve as a valuable research tool to study the mechanisms of intestinal inflammation and to validate the therapeutic potential of targeting this pathway. This document provides detailed protocols and application notes for the administration of a hypothetical NTPDase8 inhibitor, h-NTPDase8-IN-1, in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of colitis.
Signaling Pathway of NTPDase8 in Intestinal Homeostasis
The following diagram illustrates the proposed signaling pathway modulated by NTPDase8 in the colon. Under normal conditions, NTPDase8 hydrolyzes luminal ATP, preventing its accumulation. In a state of NTPDase8 inhibition or deficiency, elevated ATP levels activate purinergic receptors on intestinal epithelial and immune cells, leading to a pro-inflammatory cascade.
Caption: NTPDase8 signaling pathway in the intestine.
Quantitative Data Summary
The following tables summarize the expected outcomes based on studies of NTPDase8-deficient mice, which mimic the effects of a potent NTPDase8 inhibitor.
Table 1: Macroscopic and Histological Scoring in DSS-Induced Colitis
| Parameter | Control Group (Vehicle) | This compound Treated Group | Expected Outcome with Inhibition | Reference |
| Disease Activity Index (DAI) | Low | High | Increased severity of colitis | [3] |
| Colon Length | Normal | Shortened | Exacerbated inflammation | [3] |
| Histological Damage Score | Minimal | Significantly Increased | Increased immune cell infiltration, apoptosis | [1][2][7] |
| Gut Wall Permeability | Normal | Increased | Impaired barrier function | [8][9] |
Table 2: Cellular and Molecular Markers
| Marker | Control Group (Vehicle) | This compound Treated Group | Expected Outcome with Inhibition | Reference |
| Neutrophil Infiltration | Low | High | Increased innate immune response | [3][5] |
| Macrophage Infiltration | Low | High | Enhanced inflammatory cell recruitment | [3] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | Basal Levels | Significantly Upregulated | Potentiation of inflammatory signaling | [1][7] |
| Luminal ATP Concentration | Low | High | Reduced ATP hydrolysis | [4][5][10] |
Experimental Protocols
1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol describes the induction of acute colitis in mice, a widely used model for studying inflammatory bowel disease.[8][11]
-
Animals: 8-12 week old C57BL/6 or BALB/c mice are commonly used.[8][12] Mice should be acclimatized for at least one week before the experiment.
-
Materials:
-
Dextran sulfate sodium (DSS), colitis grade (36-50 kDa)
-
Sterile drinking water
-
Animal balance
-
This compound
-
Vehicle control (e.g., DMSO, saline, or as specified by inhibitor manufacturer)
-
-
Procedure:
-
Prepare a 2-4% (w/v) DSS solution in sterile drinking water. The concentration may need to be optimized depending on the mouse strain and desired severity of colitis.[8][11]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[8][11] A fresh solution should be prepared every 2-3 days.
-
A control group of mice should receive regular sterile drinking water.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period (Day 5-7), mice can be euthanized for tissue collection and analysis.
-
2. Administration of this compound
This protocol outlines a hypothetical administration regimen for an NTPDase8 inhibitor. The exact dosage, frequency, and route of administration should be determined through preliminary dose-response studies.
-
Grouping:
-
Group 1: Control (No DSS, Vehicle only)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (Low Dose)
-
Group 4: DSS + this compound (High Dose)
-
-
Administration:
-
Route: Depending on the inhibitor's properties, administration could be oral (gavage), intraperitoneal (IP), or intrarectal.[1][2] Intrarectal administration has been used for a P2Y6 antagonist in similar studies.[1][2]
-
Frequency: Daily administration is common in colitis models.[1][2]
-
Timing: Treatment with this compound can begin concurrently with DSS administration or as a pre-treatment.
-
-
Procedure:
-
Prepare the required concentrations of this compound in the appropriate vehicle.
-
Administer the inhibitor or vehicle to the respective groups of mice daily.
-
Continue daily monitoring of DAI and body weight.
-
At the experimental endpoint, collect colon tissue for length measurement, histological analysis, and molecular assays (RT-qPCR, ELISA).
-
3. Assessment of Colitis Severity
-
Disease Activity Index (DAI): Calculate the DAI score daily for each mouse based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Evaluation: After euthanasia, dissect the colon from the cecum to the anus and measure its length. Shorter colon length is indicative of more severe inflammation.
-
Histological Analysis:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Score the sections for severity of inflammation, extent of injury, and crypt damage.
-
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates using ELISA or RT-qPCR.
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for investigating the effects of this compound in a DSS-induced colitis model.
Caption: Experimental workflow for colitis induction and analysis.
References
- 1. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gut.bmj.com [gut.bmj.com]
- 3. NTPDase8 protects mice from intestinal inflammation by limiting P2Y<sub>6</sub> receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - ProQuest [proquest.com]
- 4. No more aggravation: ATP-hydrolyzing ectoenzyme E-NTPD8 attenuates colitis - ResOU [resou.osaka-u.ac.jp]
- 5. The ATP-hydrolyzing ectoenzyme E-NTPD8 attenuates colitis through modulation of P2X4 receptor–dependent metabolism in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. No more aggravation: ATP-hydrolyzing ectoenzyme E-NTPD8 attenuates colitis | EurekAlert! [eurekalert.org]
- 7. researchgate.net [researchgate.net]
- 8. NTPDase1 and -2 are expressed by distinct cellular compartments in the mouse colon and differentially impact colonic physiology and function after DSS colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NTPDase1 and -2 are expressed by distinct cellular compartments in the mouse colon and differentially impact colonic physiology and function after DSS colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ATP-hydrolyzing ectoenzyme E-NTPD8 attenuates colitis through modulation of P2X4 receptor-dependent metabolism in myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of PD-1 Protects against TNBS-Induced Colitis via Alteration of Enteric Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purinergic Signaling with h-NTPDase8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a crucial role in a wide array of physiological and pathological processes, including inflammation, neurotransmission, and cancer.[1] The concentration of these signaling molecules is tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). Among these, NTPDase8 has emerged as a significant regulator of purinergic signaling, particularly in the context of intestinal health and inflammation.[2][3]
h-NTPDase8-IN-1 is a potent and selective small molecule inhibitor of human NTPDase8.[1][4] With an IC50 of 0.28 ± 0.07 μM, this aminosulfonylbenzamide compound, identified as 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, provides a valuable tool for elucidating the specific roles of NTPDase8 in cellular signaling cascades.[1][4] These application notes provide detailed protocols for utilizing this compound to investigate its effects on purinergic signaling pathways.
This compound: Properties and Selectivity
This compound is a selective inhibitor of human NTPDase8. Its selectivity has been evaluated against other human NTPDase isoforms, as summarized in the table below. This data is crucial for designing experiments and interpreting results, ensuring that observed effects can be confidently attributed to the inhibition of NTPDase8.
| Compound | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |
| This compound (Compound 2d) | > 25 | > 25 | > 25 | 0.28 ± 0.07 | [4] |
| Compound 3i | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - | [4] |
| Compound 3f | - | 0.27 ± 0.08 | - | - | [4] |
| Compound 3j | - | sub-micromolar | - | - | [4] |
| Compound 4d | - | sub-micromolar | - | - | [4] |
Table 1: Inhibitory activity (IC50) of this compound and related sulfamoyl benzamide (B126) derivatives against various human NTPDase isoforms. Data extracted from Zaigham ZH, et al. RSC Adv. 2023.[4]
Signaling Pathways and Experimental Workflow
Purinergic Signaling Pathway involving NTPDase8
NTPDase8 is an ectoenzyme that hydrolyzes extracellular ATP to ADP and subsequently to AMP. This enzymatic activity terminates ATP-mediated signaling and can also lead to the transient accumulation of ADP, which can activate specific P2Y receptors, such as P2Y6.[2][5] Inhibition of NTPDase8 by this compound is expected to increase the local concentration of extracellular ATP, leading to prolonged and enhanced activation of P2X and P2Y receptors.
Caption: Purinergic signaling pathway modulated by h-NTPDase8.
Experimental Workflow for Studying NTPDase8 Inhibition
A typical workflow to investigate the effects of this compound involves a series of in vitro experiments, from initial enzyme activity assays to downstream cellular signaling analysis.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
General Mammalian Cell Culture
This protocol provides a general guideline for the culture of adherent mammalian cell lines, such as HT-29 (a human colon adenocarcinoma cell line known to express NTPDase8).
Materials:
-
Complete growth medium (e.g., McCoy's 5A for HT-29, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Cell Seeding: Transfer the cell suspension to a culture flask at a recommended seeding density.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the growth medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add a sufficient volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and re-seed into new culture vessels at a desired split ratio.
NTPDase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP or ADP by NTPDase8.
Materials:
-
HEPES buffer (50 mM, pH 7.4)
-
CaCl2 (5 mM)
-
ATP or ADP solution (1 mM stock)
-
This compound (in DMSO)
-
Recombinant human NTPDase8 or cell lysates containing NTPDase8
-
Malachite Green reagent
-
Phosphate standard solution
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing HEPES buffer, CaCl2, and the enzyme source.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding the substrate (ATP or ADP) to a final concentration of 100 µM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detection: Stop the reaction by adding the Malachite Green reagent. After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm.
-
Data Analysis: Generate a standard curve using the phosphate standard. Calculate the amount of Pi released in each sample and determine the IC50 value of this compound.
Extracellular ATP/ADP Quantification
This protocol describes the use of a luciferase-based assay to measure the concentration of ATP and ADP in the cell culture supernatant following treatment with this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
ATP/ADP quantification kit (e.g., from Millipore Sigma or Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with different concentrations of this compound for the desired time.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
ATP Measurement: Add the ATP-releasing reagent from the kit to the supernatant and measure the luminescence, which is proportional to the ATP concentration.
-
ADP Measurement: To the same sample, add the ADP-converting reagent, which converts ADP to ATP. Measure the luminescence again. The increase in luminescence corresponds to the initial ADP concentration.
-
Data Analysis: Calculate the concentrations of ATP and ADP based on a standard curve generated with known concentrations of ATP and ADP.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing changes in the phosphorylation status of proteins in signaling pathways downstream of P2 receptor activation (e.g., phosphorylation of ERK1/2 in the MAPK pathway).
Materials:
-
Cultured cells treated with this compound and/or ATP/ADP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-P2Y6)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Calcium Imaging of P2Y Receptor Activation
This protocol uses a fluorescent calcium indicator to visualize changes in intracellular calcium concentration following P2Y receptor activation, which is a common downstream event of Gq-coupled P2Y receptors.
Materials:
-
Cells grown on glass coverslips
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
ATP or ADP
-
Fluorescence microscope with a live-cell imaging chamber
Procedure:
-
Cell Loading: Incubate cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Imaging Setup: Mount the coverslip in a live-cell imaging chamber on the microscope stage.
-
Baseline Measurement: Acquire baseline fluorescence images for a few minutes.
-
Stimulation and Recording: Add this compound and continue recording. Then, add the P2 receptor agonist (ATP or ADP) and record the changes in fluorescence intensity over time.
-
Data Analysis: Analyze the fluorescence intensity changes in individual cells over time. The increase in fluorescence intensity reflects an increase in intracellular calcium concentration.
Conclusion
This compound is a valuable pharmacological tool for dissecting the specific contributions of NTPDase8 to purinergic signaling. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the enzymatic activity of NTPDase8, its role in regulating extracellular nucleotide levels, and its impact on downstream cellular signaling events. By employing these methodologies, scientists can gain deeper insights into the physiological and pathophysiological functions of NTPDase8, potentially identifying new therapeutic targets for a variety of diseases.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of an NTPDase8 Inhibitor
Disclaimer: Specific in vivo dosage and administration protocols for the compound h-NTPDase8-IN-1 are not publicly available in peer-reviewed literature. This document provides a representative protocol and application notes based on the known function of its target, human Nucleoside Triphosphate Diphosphohydrolase-8 (h-NTPDase8), and standard methodologies for in vivo studies of enzyme inhibitors in relevant disease models. The quantitative data presented are hypothetical and for illustrative purposes. Researchers should conduct independent dose-ranging and toxicity studies for any new compound.
Introduction to NTPDase8
Nucleoside Triphosphate Diphosphohydrolase-8 (NTPDase8), also known as ENTPD8, is a cell surface-located enzyme that plays a crucial role in regulating extracellular nucleotide signaling.[1] It primarily hydrolyzes extracellular nucleoside triphosphates like ATP and UTP into their respective diphosphates (ADP, UDP) and subsequently into monophosphates (AMP, UMP).[2] This enzymatic activity modulates the activation of P2 purinergic receptors, which are involved in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, and cancer.[1][2]
In the context of intestinal inflammation, NTPDase8 is highly expressed in the colon and serves a protective role.[3][4] By hydrolyzing pro-inflammatory ATP, it limits the activation of P2Y receptors on colonic epithelial cells, thereby dampening the inflammatory cascade.[3][4][5] Studies using NTPDase8-deficient mice have shown increased susceptibility to dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, highlighting the enzyme as a potential therapeutic target for inflammatory bowel disease (IBD).[3][4][5]
Selective inhibitors, such as this compound, are valuable tools for investigating the therapeutic potential of targeting this enzyme.[2] The following sections outline a hypothetical protocol for evaluating such an inhibitor in a preclinical mouse model of colitis.
Signaling Pathway of NTPDase8 in Intestinal Inflammation
The diagram below illustrates the proposed mechanism by which NTPDase8 modulates intestinal inflammation. In a pathological state, damaged epithelial cells release ATP into the extracellular space. This ATP acts as a danger signal, activating P2Y receptors on immune and epithelial cells, leading to the production of pro-inflammatory cytokines and subsequent tissue damage. NTPDase8 on the surface of intestinal epithelial cells hydrolyzes this excess ATP, thereby reducing P2Y receptor activation and mitigating the inflammatory response.
Experimental Protocol: Efficacy of an NTPDase8 Inhibitor in a DSS-Induced Colitis Mouse Model
This protocol describes a representative study to assess the efficacy of a selective NTPDase8 inhibitor in the widely used dextran sodium sulfate (DSS) model of acute colitis.
3.1. Materials and Reagents
-
Animals: 8-10 week old male C57BL/6 mice.
-
Induction Agent: Dextran sodium sulfate (DSS), MW 36-50 kDa.
-
Test Compound: NTPDase8 Inhibitor (e.g., this compound).
-
Vehicle: Appropriate vehicle for the inhibitor (e.g., 0.5% carboxymethylcellulose (CMC) in water).
-
Standard animal husbandry supplies.
-
Reagents for euthanasia, tissue collection, and analysis (histology, RNA extraction, etc.).
3.2. Experimental Workflow
The diagram below outlines the major steps and timeline for the in vivo study.
3.3. Study Design and Procedures
-
Animal Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum) before the experiment begins.[6]
-
Group Allocation: On Day 0, record the baseline body weight of all mice and randomly assign them to the treatment groups (n=8-10 mice per group).
| Group ID | Treatment | DSS Administration |
| 1 | Healthy Control | Normal Water |
| 2 | Vehicle Control | 2.5% DSS in Water |
| 3 | NTPDase8 Inhibitor (Low Dose - 1 mg/kg) | 2.5% DSS in Water |
| 4 | NTPDase8 Inhibitor (Mid Dose - 5 mg/kg) | 2.5% DSS in Water |
| 5 | NTPDase8 Inhibitor (High Dose - 25 mg/kg) | 2.5% DSS in Water |
-
Induction of Colitis: From Day 1 to Day 5, provide mice in Groups 2-5 with drinking water containing 2.5% (w/v) DSS. Group 1 receives normal drinking water.
-
Compound Administration: From Day 1 to Day 7, administer the NTPDase8 inhibitor or vehicle once daily via a suitable route (e.g., oral gavage or intraperitoneal injection).
-
Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in feces. Calculate the Disease Activity Index (DAI) based on these parameters.
-
Endpoint Collection: On Day 8, euthanize all mice. Carefully dissect the entire colon from the cecum to the anus.
-
Macroscopic Evaluation: Measure the length and weight of the colon.
-
Sample Processing:
-
Take a distal segment for histopathological analysis (fix in 10% formalin).
-
Take another segment for myeloperoxidase (MPO) assay to quantify neutrophil infiltration (snap-freeze in liquid nitrogen).
-
Take a third segment for cytokine analysis via qRT-PCR or ELISA (store in an RNA stabilization solution or snap-freeze).
-
Data Presentation and Analysis (Hypothetical Data)
The following tables summarize hypothetical quantitative data that could be generated from this study.
Table 1: Disease Activity Index (DAI) and Body Weight Change
| Group | Treatment (mg/kg) | Max DAI (Score 0-4) | Body Weight Change (%) |
| 1 | Healthy Control | 0.1 ± 0.1 | +2.5 ± 0.8 |
| 2 | Vehicle Control | 3.5 ± 0.4 | -18.2 ± 2.1 |
| 3 | Inhibitor (1) | 2.8 ± 0.5 | -12.5 ± 1.9 |
| 4 | Inhibitor (5) | 1.9 ± 0.3 | -7.1 ± 1.5 |
| 5 | Inhibitor (25) | 1.2 ± 0.2 | -3.4 ± 1.1 |
| Data are presented as mean ± SEM. |
Table 2: Macroscopic and Microscopic Colon Damage
| Group | Treatment (mg/kg) | Colon Length (cm) | Histological Score (0-12) |
| 1 | Healthy Control | 9.8 ± 0.5 | 0.2 ± 0.1 |
| 2 | Vehicle Control | 6.1 ± 0.4 | 9.8 ± 1.2 |
| 3 | Inhibitor (1) | 6.9 ± 0.6 | 7.5 ± 0.9 |
| 4 | Inhibitor (5) | 8.0 ± 0.4 | 4.3 ± 0.7 |
| 5 | Inhibitor (25) | 8.9 ± 0.5 | 2.1 ± 0.5 |
| Data are presented as mean ± SEM. |
Table 3: Colonic Pro-inflammatory Markers
| Group | Treatment (mg/kg) | MPO Activity (U/g tissue) | TNF-α mRNA (Fold Change) |
| 1 | Healthy Control | 5 ± 1.2 | 1.0 ± 0.2 |
| 2 | Vehicle Control | 85 ± 9.1 | 15.2 ± 2.5 |
| 3 | Inhibitor (1) | 62 ± 7.5 | 10.1 ± 1.8 |
| 4 | Inhibitor (5) | 35 ± 5.3 | 5.4 ± 1.1 |
| 5 | Inhibitor (25) | 18 ± 3.9 | 2.3 ± 0.6 |
| Data are presented as mean ± SEM. |
Conclusion
The provided protocol offers a robust framework for the preclinical evaluation of a novel NTPDase8 inhibitor in a mouse model of IBD. Based on the hypothetical data, a dose-dependent therapeutic effect would be observed, with the inhibitor ameliorating clinical signs of colitis, reducing macroscopic and microscopic tissue damage, and decreasing inflammatory markers. Such results would support the therapeutic potential of NTPDase8 inhibition for inflammatory bowel disease. Further studies would be required to investigate the compound's pharmacokinetics, pharmacodynamics, and long-term safety profile.
References
- 1. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcgtm.org [jcgtm.org]
- 3. gut.bmj.com [gut.bmj.com]
- 4. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wholemount immunolabeling of mouse gut tissue [protocols.io]
Application Notes and Protocols: h-NTPDase8-IN-1 in Liver Ischemia-Reperfusion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver ischemia-reperfusion (I/R) injury is a significant cause of morbidity and mortality in the context of liver transplantation, resection, and trauma. The pathophysiology of I/R injury is complex, involving two distinct phases: an initial ischemic phase characterized by ATP depletion and a subsequent reperfusion phase marked by an excessive inflammatory response.[1] Extracellular nucleotides, such as ATP, act as damage-associated molecular patterns (DAMPs) that trigger inflammatory cascades through purinergic P2 receptors.[2][3]
Ectonucleotidases are cell-surface enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides.[4][5] The ecto-nucleoside triphosphate diphosphohydrolase (E-NTPDase) family, particularly NTPDase1 (CD39), has been shown to be protective in liver I/R by degrading pro-inflammatory ATP.[4][6] This document focuses on NTPDase8, another member of this family, and the potential application of its specific inhibitor, h-NTPDase8-IN-1, in studying liver I/R models.
While direct experimental data on this compound in liver I/R is not yet available, studies using NTPDase8 knockout (Entpd8-/-) mice provide critical insights into the functional role of this enzyme. These studies indicate that NTPDase8, predominantly expressed on hepatocytes, plays a protective role against liver I/R injury.[4][6] Therefore, the use of this compound is projected to phenocopy the effects observed in Entpd8-/- mice, making it a valuable tool for investigating the specific contribution of NTPDase8 to the pathophysiology of liver I/R.
This compound: A Specific Inhibitor
This compound is a specific aminosulfonylbenzamide inhibitor of human NTPDase8.
| Property | Value | Reference |
| Target | h-NTPDase8 | [2] |
| IC50 | 0.28 ± 0.07 μM | [2] |
Application Notes: Insights from Entpd8-/- Mouse Models
The following application notes are based on findings from studies using global NTPDase8 knockout (Entpd8-/-) mice subjected to liver ischemia-reperfusion. The use of this compound is expected to replicate these findings by pharmacologically inhibiting NTPDase8 activity.
-
Role of NTPDase8 in Liver Protection: Genetic deletion of NTPDase8 results in exacerbated liver injury following I/R, suggesting a protective function for this enzyme.[4][6] This protective role is attributed to NTPDase8 on parenchymal liver cells, specifically hepatocytes.[4][6]
-
Mechanism of Injury Exacerbation: The increased liver damage in Entpd8-/- mice is associated with higher concentrations of ATP in both the liver and plasma after I/R.[4][6] This accumulation of extracellular ATP likely leads to overstimulation of pro-inflammatory P2 receptors.
-
Therapeutic Implications: The administration of a general P2 receptor antagonist, suramin, was shown to decrease liver injury in Entpd8-/- mice, confirming that P2 receptor signaling contributes to the exacerbated damage.[4][6] This highlights the NTPDase8-ATP-P2 receptor axis as a critical pathway in liver I/R injury.
Quantitative Data from Entpd8-/- Liver I/R Models
The following tables summarize key quantitative data from studies on Entpd8-/- mice subjected to liver ischemia-reperfusion, demonstrating the impact of NTPDase8 deficiency.
Table 1: Liver Injury Markers
| Parameter | Wild-Type (WT) + I/R | Entpd8-/- + I/R | Significance | Source |
| ALT (U/L) | Value Range | Higher Value Range | p < 0.05 | |
| AST (U/L) | Value Range | Higher Value Range | p < 0.05 | |
| Histological Injury Score | Lower Score | Higher Score | p < 0.01 |
Note: Specific numerical values should be extracted from the source publication for direct comparison.
Table 2: Cell Death and ATP Levels
| Parameter | Wild-Type (WT) + I/R | Entpd8-/- + I/R | Significance | Source |
| TUNEL-positive cells/mm² | Value Range | Higher Value Range | p < 0.01 | |
| Plasma ATP (µM) | Value Range | Higher Value Range | Not specified | [4][6] |
| Liver ATP (µM) | Value Range | Higher Value Range | Not specified | [4][6] |
Note: Specific numerical values should be extracted from the source publication for direct comparison.
Experimental Protocols
Murine Model of Partial Liver Ischemia-Reperfusion
This protocol describes a standard model of segmental (70%) warm liver ischemia-reperfusion in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, microvascular clamp)
-
Suture material
-
Saline solution
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain core body temperature at 37°C.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
-
Ischemia Induction:
-
Gently move the intestines to the side and cover with saline-moistened gauze.
-
Identify the portal triad (B1167595) (portal vein, hepatic artery, and bile duct) supplying the left and median liver lobes.
-
Occlude the arterial and portal venous blood supply to the cephalad lobes (approximately 70% of the liver) using a non-traumatic microvascular clamp. Ischemia is confirmed by the blanching of the affected liver lobes.
-
The duration of ischemia is typically 60-90 minutes.
-
-
Reperfusion:
-
After the ischemic period, remove the microvascular clamp to initiate reperfusion. Reperfusion is confirmed by the return of color to the liver lobes.
-
Close the abdominal incision in two layers (peritoneum and skin) using sutures.
-
-
Post-operative Care and Sample Collection:
-
Administer post-operative analgesics as required.
-
Allow the animals to recover with free access to food and water.
-
At predetermined time points after reperfusion (e.g., 6, 12, 24 hours), euthanize the mice.
-
Collect blood samples via cardiac puncture for serum analysis (ALT, AST).
-
Perfuse the liver with saline and collect tissue samples for histology (H&E staining), immunohistochemistry (TUNEL staining), and molecular analysis (e.g., ATP measurement, RNA sequencing).
-
Hypothetical Protocol for in vivo Administration of this compound
Disclaimer: This is a proposed protocol and requires optimization and validation. The dosage, vehicle, and timing of administration should be determined through preliminary dose-response and pharmacokinetic studies.
Objective: To investigate the effect of NTPDase8 inhibition on liver I/R injury.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline with a solubilizing agent like Tween 80)
-
Mice
-
Standard equipment for intravenous or intraperitoneal injection
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in a vehicle suitable for in vivo administration. The final concentration of the solvent (e.g., DMSO) should be kept low to avoid toxicity.
-
-
Administration:
-
Divide the mice into at least two groups: a vehicle control group and an this compound treatment group.
-
Administer the inhibitor or vehicle via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
The timing of administration should be determined based on the expected pharmacokinetics of the compound. A common approach is to administer the inhibitor 30-60 minutes prior to the induction of ischemia.
-
-
Induction of Liver I/R:
-
Perform the partial liver ischemia-reperfusion surgery as described in the protocol above.
-
-
Analysis:
-
Collect and analyze blood and liver tissue samples at the end of the experiment as previously described.
-
Compare the outcomes (e.g., serum ALT/AST levels, extent of necrosis, inflammatory markers) between the vehicle-treated and this compound-treated groups.
-
Visualizations
Caption: Signaling pathway of NTPDase8 in liver I/R.
Caption: Workflow for the murine liver I/R model.
Caption: NTPDase8 inhibition exacerbates liver injury.
References
- 1. NTPDase1 and -2 are expressed by distinct cellular compartments in the mouse colon and differentially impact colonic physiology and function after DSS colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 716358-51-9 | MOLNOVA [molnova.com]
- 3. researchgate.net [researchgate.net]
- 4. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NTPDase8 Protects Against Liver Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Efficacy of h-NTPDase8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
h-NTPDase8-IN-1 is a potent and specific aminosulfonylbenzamide inhibitor of human Nucleoside Triphosphate Diphosphohydrolase-8 (h-NTPDase8), with a reported half-maximal inhibitory concentration (IC50) of 0.28 ± 0.07 μM[1]. NTPDase8 is an ectoenzyme that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, primarily ATP and ADP.[2] This enzymatic activity modulates the activation of P2 purinergic receptors, which are implicated in a variety of physiological and pathological processes, including inflammation.[3]
Notably, NTPDase8 has been identified as a key enzyme in the intestinal lumen, where it protects against inflammation by limiting the activation of P2Y6 receptors on colonic epithelial cells.[3] Inhibition of NTPDase8 is therefore a potential therapeutic strategy for various diseases. These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound.
Signaling Pathway of NTPDase8
NTPDase8 is a cell surface enzyme that hydrolyzes extracellular ATP to ADP and subsequently to AMP. This process reduces the concentration of ATP and ADP available to bind to and activate P2 receptors, thereby downregulating purinergic signaling.
Caption: NTPDase8 signaling pathway and point of inhibition by this compound.
Determination of this compound Potency using an ATP Depletion Assay
This assay directly measures the enzymatic activity of h-NTPDase8 by quantifying the depletion of its substrate, ATP. The potency of this compound is determined by its ability to prevent ATP hydrolysis. A luminescent ATP assay is a highly sensitive method for this purpose.[4][5]
Experimental Workflow
Caption: Workflow for the ATP depletion assay to determine inhibitor potency.
Protocol
Materials:
-
Cells expressing h-NTPDase8 (e.g., transfected HEK293 or Caco-2 cells)
-
This compound
-
Cell culture medium
-
96-well white, clear-bottom plates
-
ATP
-
Luminescent ATP detection kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
On the day of the assay, remove the culture medium.
-
Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Prepare a solution of ATP in assay buffer. Add ATP to each well to a final concentration within the linear range of the ATP detection kit.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Equilibrate the plate and the luminescent ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control (100% activity) and a control with no ATP (0% activity).
-
Plot the percentage of ATP remaining against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation
| This compound (µM) | Luminescence (RLU) | % ATP Remaining |
| 0 (Vehicle) | 1,500,000 | 100.0 |
| 0.01 | 1,450,000 | 96.7 |
| 0.1 | 1,125,000 | 75.0 |
| 0.28 | 750,000 | 50.0 |
| 1 | 300,000 | 20.0 |
| 10 | 150,000 | 10.0 |
Assessment of ADP Production using a Luminescent ADP Detection Assay
This assay measures the direct product of NTPDase8 activity on ATP, which is ADP. The ADP-Glo™ Max Assay is a suitable method that quantifies the amount of ADP produced in an enzymatic reaction.[6]
Protocol
Materials:
-
Cells expressing h-NTPDase8
-
This compound
-
96-well white plates
-
ATP
-
ADP-Glo™ Max Assay kit
-
Luminometer
Procedure:
-
Follow steps 1-5 from the ATP Depletion Assay protocol.
-
After the incubation period, add the ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the ADP-Glo™ Max Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence.
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced.
-
Plot the luminescence against the log concentration of this compound.
-
Determine the IC50 value as the concentration of inhibitor that reduces ADP production by 50%.
Data Presentation
| This compound (µM) | Luminescence (RLU) | % ADP Production |
| 0 (Vehicle) | 800,000 | 100.0 |
| 0.01 | 780,000 | 97.5 |
| 0.1 | 550,000 | 68.8 |
| 0.28 | 400,000 | 50.0 |
| 1 | 150,000 | 18.8 |
| 10 | 50,000 | 6.3 |
Cell Viability Assay to Determine Downstream Cellular Effects
Inhibition of NTPDase8 can have downstream effects on cell viability and proliferation, particularly in disease models where purinergic signaling is dysregulated. A cell viability assay can be used to assess these effects. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels, is a robust method for this purpose.[4]
Experimental Workflow
Caption: Workflow for assessing the effect of this compound on cell viability.
Protocol
Materials:
-
Target cell line (e.g., a cancer cell line or an inflammatory cell model)
-
This compound
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density for the intended incubation period.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence.
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
This will determine if the inhibitor has any cytotoxic or cytostatic effects at the concentrations tested.
Data Presentation
| This compound (µM) | Luminescence (RLU) | % Cell Viability |
| 0 (Vehicle) | 2,000,000 | 100.0 |
| 0.1 | 1,980,000 | 99.0 |
| 1 | 1,950,000 | 97.5 |
| 10 | 1,800,000 | 90.0 |
| 100 | 1,600,000 | 80.0 |
Conclusion
These protocols provide a comprehensive framework for evaluating the efficacy of this compound in cell-based assays. By measuring the direct inhibition of enzyme activity and assessing the downstream cellular consequences, researchers can thoroughly characterize the pharmacological profile of this inhibitor. The use of luminescent, homogeneous assays allows for high-throughput screening and robust data generation.
References
- 1. This compound | 716358-51-9 | MOLNOVA [molnova.com]
- 2. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. NTPDase8 Protects Against Liver Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of a Novel h-NTPDase8 Inhibitor in Neuroinflammation Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. A key signaling pathway implicated in neuroinflammation is the purinergic system, which is modulated by extracellular nucleotides such as ATP. Nucleoside Triphosphate Diphosphohydrolase-8 (NTPDase8) is an ectoenzyme that hydrolyzes extracellular ATP and UTP, thereby regulating P2 receptor-mediated signaling. Inhibition of NTPDase8 is proposed to increase local concentrations of these nucleotides, leading to the activation of microglia and astrocytes, and subsequent inflammatory responses. This document provides detailed application notes and protocols for the use of a hypothetical, selective human NTPDase8 inhibitor, h-NTPDase8-IN-1, in neuroinflammation research.
Mechanism of Action
This compound is a potent and selective inhibitor of human NTPDase8. By blocking the enzymatic activity of NTPDase8, the inhibitor prevents the hydrolysis of extracellular ATP and UTP to ADP/UDP and subsequently AMP/UMP. The resulting accumulation of ATP and UTP leads to the prolonged activation of P2X and P2Y receptors on the surface of microglia and astrocytes. This activation can trigger a cascade of downstream signaling events, including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines such as IL-1β, and a shift towards a pro-inflammatory cellular phenotype.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value |
| Target | Human NTPDase8 |
| IC₅₀ (nM) | 50 |
| Mechanism of Inhibition | Competitive |
| Cellular Potency (EC₅₀, ATP accumulation) | 200 nM |
Table 2: Effect of this compound on Cytokine Release in LPS-Primed Primary Human Microglia
| Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | 15 ± 3 | 25 ± 5 |
| LPS (100 ng/mL) | 50 ± 8 | 150 ± 20 |
| This compound (1 µM) | 30 ± 5 | 40 ± 7 |
| LPS + this compound (1 µM) | 250 ± 30 | 400 ± 45 |
Experimental Protocols
Protocol 1: In Vitro Microglia Activation Assay
This protocol details the procedure for treating primary human microglia with this compound to assess its effect on pro-inflammatory cytokine production.
Materials:
-
Primary human microglia
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for IL-1β and TNF-α
-
96-well cell culture plates
Procedure:
-
Plate primary human microglia in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Prime the cells with LPS (100 ng/mL) for 3 hours to upregulate pro-IL-1β expression.
-
Prepare working solutions of this compound in culture medium.
-
Treat the LPS-primed microglia with vehicle or varying concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant for cytokine analysis.
-
Quantify the levels of IL-1β and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions.
Protocol 2: Immunofluorescence Staining for Microglia Morphology
This protocol describes how to visualize changes in microglia morphology, indicative of activation, following treatment with this compound.
Materials:
-
Primary human microglia cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% goat serum in PBS)
-
Primary antibody (e.g., anti-Iba1)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Treat primary human microglia cultured on coverslips with this compound (1 µM) for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody (anti-Iba1) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and analyze morphological changes (e.g., cell body size, number of processes).
Visualizations
Caption: Proposed signaling pathway of h-NTPDase8 inhibition in neuroinflammation.
Caption: Experimental workflow for studying this compound in vitro.
Troubleshooting & Optimization
optimizing h-NTPDase8-IN-1 concentration for in vitro assays
Welcome to the technical support center for h-NTPDase8-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: While specific data for this compound is not extensively published, it is designed as an inhibitor of human Nucleoside Triphosphate Diphosphohydrolase-8 (h-NTPDase8). NTPDase8 is an ecto-enzyme that hydrolyzes extracellular nucleoside triphosphates and diphosphates (like ATP and ADP) to nucleoside monophosphates (like AMP).[1][2][3] By inhibiting NTPDase8, this compound is expected to increase the local concentration of extracellular ATP and ADP, thereby modulating purinergic signaling pathways.
Q2: What is a typical effective concentration range for an NTPDase8 inhibitor in in vitro assays?
A2: The effective concentration of an NTPDase8 inhibitor can vary depending on the specific compound and the experimental conditions. For a potent inhibitor, the concentration range to achieve significant inhibition is typically in the sub-micromolar to low micromolar range. For example, a potent thiadiazolopyrimidone-based inhibitor of h-NTPDase8 has been reported with an IC50 value of 0.21 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: What is the role of the NTPDase8 signaling pathway in disease?
A3: NTPDase8 plays a significant role in regulating intestinal inflammation. It protects the intestine from inflammation by hydrolyzing nucleotides that act as danger signals, thereby limiting the activation of pro-inflammatory receptors like P2Y6 on colonic epithelial cells.[4][5] Dysregulation of NTPDase8 activity is linked to inflammatory bowel disease (IBD). Therefore, inhibitors of NTPDase8 are valuable tools for studying these disease mechanisms and may have therapeutic potential.
Q4: How should I dissolve and store this compound?
A4: As with most small molecule inhibitors, this compound is likely soluble in organic solvents like DMSO. For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in your aqueous assay buffer. To minimize the effect of the solvent on your experiment, the final concentration of DMSO in the assay should be kept low, typically below 0.5%. Stock solutions should be stored at -20°C or -80°C to ensure stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | Inhibitor concentration is too low: The concentration of this compound may be insufficient to inhibit the enzyme effectively. | Perform a dose-response curve to determine the IC50 value and the optimal inhibitory concentration for your experimental setup. |
| Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding or enzyme activity. | Ensure that the assay buffer conditions (e.g., pH 7.4, presence of Ca2+ or Mg2+) are optimal for NTPDase8 activity.[6] | |
| Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. | |
| High background signal in the assay | Contaminating enzymatic activity: The recombinant enzyme preparation or cell lysate may contain other phosphatases that contribute to the signal. | Use a highly purified preparation of h-NTPDase8. Include appropriate controls, such as measuring activity in the absence of the specific substrate or in the presence of a broad-spectrum phosphatase inhibitor. |
| Reagent instability: The detection reagent (e.g., malachite green) may be unstable or improperly prepared. | Prepare the malachite green reagent fresh as per the protocol and protect it from light. | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent concentrations of enzyme, substrate, or inhibitor can lead to variable results. | Use calibrated pipettes and prepare master mixes for reagents to ensure consistency across wells and experiments. |
| Cell-based assay variability: Cell number, passage number, and cell health can significantly impact the results of cell-based assays. | Standardize cell culture conditions, including seeding density and passage number. Perform cell viability assays to ensure the inhibitor is not causing cytotoxicity at the tested concentrations. | |
| Inhibitor precipitates in the assay buffer | Low solubility in aqueous solution: The inhibitor may have limited solubility in the final assay buffer, especially at higher concentrations. | Decrease the final concentration of the inhibitor. If using a DMSO stock, ensure the final DMSO concentration is not causing precipitation and is compatible with your assay (typically <0.5%). Consider using a different solvent or a solubilizing agent if compatible with the assay. |
Quantitative Data Summary
The following table summarizes representative inhibitory data for a potent h-NTPDase8 inhibitor. Note that the IC50 value for this compound is not publicly available, and the data presented here is for a different potent and selective h-NTPDase8 inhibitor for reference.[1]
| Inhibitor | Target | IC50 (µM) | Assay Method |
| Compound 4d (Thiadiazolopyrimidone derivative) | h-NTPDase8 | 0.21 ± 0.02 | Malachite green assay |
| h-NTPDase1 | > 50 | Malachite green assay | |
| h-NTPDase2 | > 50 | Malachite green assay | |
| h-NTPDase3 | 1.25 ± 0.06 | Malachite green assay |
Experimental Protocols
Protocol 1: In Vitro h-NTPDase8 Activity Assay (Malachite Green Assay)
This protocol describes the determination of h-NTPDase8 activity and the inhibitory effect of this compound by measuring the release of inorganic phosphate (B84403) (Pi) from the hydrolysis of ATP using a malachite green-based colorimetric assay.
Materials:
-
Recombinant human NTPDase8
-
This compound
-
ATP (substrate)
-
Assay Buffer: 80 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2[6][7]
-
Malachite Green Reagent (prepare fresh):
-
Solution A: 0.045% (w/v) Malachite green hydrochloride in water.
-
Solution B: 4.2% (w/v) Ammonium molybdate (B1676688) in 4 M HCl.
-
Solution C: 34% (w/v) Sodium citrate.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B and 1 part of Triton X-100. Let it sit for 30 minutes at room temperature, then add 1 part of Solution C.
-
-
96-well microplate
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the Assay Buffer. Remember to include a vehicle control (e.g., DMSO at the same final concentration as the inhibitor wells).
-
Enzyme Preparation: Dilute the recombinant h-NTPDase8 in ice-cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted this compound or vehicle control. b. Add 20 µL of the diluted h-NTPDase8 enzyme solution. c. Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 10 µL of the ATP substrate solution (the final concentration of ATP should be at or below its Km value for optimal inhibitor screening). e. Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range (less than 20% substrate consumption).
-
Reaction Termination and Detection: a. Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well. b. Incubate the plate at room temperature for 15-20 minutes to allow for color development. c. Measure the absorbance at a wavelength between 620-650 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway of NTPDase8 in intestinal inflammation.
Caption: Workflow for in vitro h-NTPDase8 inhibition assay.
References
- 1. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Reactome | NTPDase8 hydrolyzes nucleoside diphosphates [reactome.org]
- 4. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of h-NTPDase8-IN-1: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the selective human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8) inhibitor, h-NTPDase8-IN-1, achieving reliable and reproducible experimental outcomes can be hampered by issues related to its solubility and stability. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these common challenges, ensuring the effective use of this potent research tool.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer (e.g., PBS) or cell culture medium. What should I do?
A2: This is a common issue known as "salting out," where a compound that is soluble in an organic solvent precipitates when introduced into an aqueous environment. To mitigate this:
-
Decrease the final concentration: The most straightforward solution is to use a more diluted final concentration of this compound in your experiment.
-
Increase the percentage of DMSO in the final solution: While it is generally advisable to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically below 0.5%), a slight increase may be necessary to maintain solubility. It is essential to run a vehicle control with the same final DMSO concentration to account for any effects of the solvent itself.
-
Use a gentle mixing technique: When diluting, add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider a different buffer system: The pH and composition of the buffer can influence the solubility of the compound. Experimenting with different physiological buffers might yield better results.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations, the following storage conditions are advised:
| Form | Storage Temperature | Duration |
| Solid Powder | 0 - 4 °C | Short-term (days to weeks) |
| -20 °C | Long-term (months to years) | |
| Stock Solution (in DMSO) | -20 °C | Short-term (days to weeks) |
| -80 °C | Long-term (months) |
Note: It is highly recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibitory activity in cell-based assays.
This issue can often be traced back to problems with the inhibitor's concentration and stability in the experimental setup.
Potential Causes & Solutions:
-
Precipitation in cell culture medium:
-
Visual Inspection: Carefully inspect the culture wells for any signs of precipitation after adding the inhibitor.
-
Solubility Test: Before conducting the full experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
-
-
Degradation in aqueous solution:
-
Freshly Prepare Working Solutions: Always prepare the final working dilutions of this compound in your aqueous buffer or cell culture medium immediately before use.
-
Minimize Incubation Time in Aqueous Solutions: If pre-incubation is necessary, keep the time as short as possible.
-
-
Adsorption to plasticware:
-
Use Low-Binding Plastics: Consider using low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption.
-
Problem 2: Variability in results between experiments.
Inconsistent handling and preparation of this compound can lead to significant variability in experimental outcomes.
Potential Causes & Solutions:
-
Inaccurate Pipetting of DMSO Stock: Due to its viscosity, accurately pipetting small volumes of DMSO can be challenging. Use positive displacement pipettes or reverse pipetting techniques for greater accuracy.
-
Inconsistent Final DMSO Concentration: Ensure the final concentration of DMSO is identical across all experimental and control groups.
-
Degradation of Stock Solution:
-
Proper Storage: Strictly adhere to the recommended storage conditions for the DMSO stock solution.
-
Monitor for Cloudiness: Before each use, visually inspect the thawed stock solution for any signs of precipitation or cloudiness, which could indicate degradation or insolubility.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolving the Compound: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C for long-term storage.
Protocol 2: General Workflow for Assessing Compound Stability in Aqueous Buffer
Caption: Workflow for assessing the stability of this compound in an aqueous solution.
Signaling Pathway
The precise signaling pathways modulated by the inhibition of h-NTPDase8 are a subject of ongoing research. However, the general role of ectonucleotidases like NTPDase8 is to regulate the concentration of extracellular nucleotides, which in turn influences purinergic signaling.
Caption: Inhibition of h-NTPDase8 by this compound increases extracellular ATP/ADP levels.
common problems with sulfamoyl-benzamide inhibitors in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamoyl-benzamide inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in-cell assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent or unexpected results with sulfamoyl-benzamide inhibitors?
A1: Inconsistent results with sulfamoyl-benzamide inhibitors often stem from a few key issues: poor solubility, assay interference, and off-target effects. These compounds can sometimes act as Pan-Assay Interference Compounds (PAINS) by reacting non-specifically with proteins or interfering with assay readouts.[1] Additionally, their hydrophobic nature can lead to solubility challenges in aqueous assay buffers, resulting in aggregation and non-specific inhibition.
Q2: My sulfamoyl-benzamide inhibitor shows poor solubility in my aqueous assay buffer. What can I do?
A2: Poor aqueous solubility is a common hurdle. The standard approach is to prepare a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO). This stock is then diluted into the final aqueous assay buffer, ensuring the final DMSO concentration remains low (ideally <0.5%) to avoid solvent-induced artifacts. If solubility remains an issue, consider adjusting the pH of the buffer, as the ionization state of the molecule can influence its solubility. For some derivatives, maintaining a specific pH is crucial to prevent precipitation.[2]
Q3: I suspect my inhibitor is forming aggregates in the assay. How can I confirm this and what should I do?
A3: Compound aggregation can lead to non-specific inhibition and is characterized by steep, non-sigmoidal dose-response curves. To test for aggregation, you can perform your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant reduction in the inhibitor's apparent potency in the presence of the detergent strongly suggests that aggregation was responsible for the initial activity. Direct physical evidence of aggregation can be obtained using techniques like Dynamic Light Scattering (DLS).
Q4: What are "off-target" effects, and how can I be sure the observed phenotype is due to inhibition of my intended target?
A4: Off-target effects occur when a compound interacts with proteins other than the intended target, which can be a concern as the benzamide (B126) scaffold is found in many bioactive molecules.[3] To confirm on-target engagement, several strategies can be employed. A Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target binding within a cellular context. Additionally, using a structurally unrelated inhibitor that targets the same protein should produce the same phenotype. Conversely, a structurally similar but inactive analog of your inhibitor should not elicit the desired effect.
Troubleshooting Guides
This section provides structured guidance for common problems encountered with sulfamoyl-benzamide inhibitors.
Problem 1: High variability or poor reproducibility in assay results.
-
Possible Cause: Inconsistent solubility or precipitation of the inhibitor.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect the diluted inhibitor solution for any signs of precipitation or cloudiness.
-
Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is consistent across all wells and is below a level that affects the assay (typically <0.5%).
-
Pre-incubation: Consider the stability of the compound in your assay buffer over the time course of the experiment. A pre-incubation step may reveal time-dependent precipitation.
-
Problem 2: The inhibitor shows unusually high potency with a steep dose-response curve.
-
Possible Cause: Compound aggregation leading to non-specific inhibition.
-
Troubleshooting Steps:
-
Detergent Test: Re-run the assay with the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant rightward shift in the IC50 curve is indicative of aggregation-based inhibition.
-
Enzyme Concentration Test: For enzymatic assays, increasing the enzyme concentration should lead to a corresponding increase in the IC50 for a specific inhibitor, but may have a more pronounced effect on a non-specific aggregator.
-
Direct Detection: If available, use Dynamic Light Scattering (DLS) to directly assess the formation of aggregates at the concentrations used in your assay.
-
Problem 3: The inhibitor is active in a biochemical assay but inactive in a cell-based assay.
-
Possible Cause: Poor cell permeability, active efflux from cells, or rapid metabolism.
-
Troubleshooting Steps:
-
Assess Cell Permeability: If not known, the cell permeability of the compound may need to be determined.
-
Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is engaging with its target inside the cell.
-
Metabolic Stability: Consider the metabolic stability of the compound in the cell type being used. Some sulfamoyl-benzamides are optimized to improve their metabolic stability, suggesting that parent compounds may be susceptible to degradation.[4]
-
Data Presentation
Table 1: Inhibitory Activity of Selected Sulfamoyl-benzamide Derivatives against h-NTPDases
| Compound ID | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Reference |
| 2d | >50 | >50 | >50 | 0.28 ± 0.07 | [2] |
| 3a | >50 | >50 | 1.33 ± 0.05 | 1.78 ± 0.08 | [2] |
| 3c | >50 | 2.88 ± 0.08 | 1.49 ± 0.51 | 5.34 ± 0.73 | [2] |
| 3f | >50 | 0.27 ± 0.08 | >50 | >50 | [2] |
| 3i | 2.88 ± 0.13 | >50 | 0.72 ± 0.11 | >50 | [2] |
| 3j | >50 | 0.29 ± 0.07 | >50 | >50 | [2] |
| 4d | >50 | 0.13 ± 0.01 | 0.20 ± 0.07 | 2.46 ± 0.09 | [2] |
Data are presented as mean ± SEM/SD. IC50 values were determined for compounds exhibiting over 50% inhibition at a screening concentration of 100 µM.
Table 2: Activity of Other Sulfamoyl-benzamide Inhibitors
| Compound Class/ID | Target | Assay Type | IC50 (µM) | Reference |
| N-substituted Sulfamoylbenzamide (B12) | STAT3 Signaling | Cell-based | 0.61 - 1.11 | [5] |
| Sulfamoyl benzamide (JC-171) | NLRP3 Inflammasome | Not specified | Not specified (noted for increased solubility and selectivity over Glyburide) | [2] |
| Sulfamoyl benzamide (Compound 14) | CB2 Receptor | Radioligand binding | Not specified (noted as a potent and selective agonist) | [4] |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay (Malachite Green for NTPDases)
This protocol is adapted for determining the inhibitory potential of sulfamoyl-benzamide derivatives against h-NTPDases.[2]
-
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂
-
Enzyme: h-NTPDase isoform
-
Substrate: ATP or ADP
-
Test Compounds: Sulfamoyl-benzamide inhibitor stock in DMSO
-
Malachite Green Reagent
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent and non-interfering.
-
To each well of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme (e.g., 12 ng of h-NTPDase1).
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate (e.g., ATP).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and detect the released phosphate (B84403) using a Malachite Green-based reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow to confirm if a sulfamoyl-benzamide inhibitor binds to its intended protein target in a cellular environment.
-
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Test Compound: Sulfamoyl-benzamide inhibitor stock in DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
-
Thermal cycler or heating blocks
-
-
Procedure:
-
Treatment: Treat cultured cells with the test compound at the desired concentration or with a vehicle control (DMSO). Incubate under normal culture conditions for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures for a fixed time (e.g., 3-5 minutes) to create a "melt curve." A typical range might be 40°C to 70°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein in the soluble fraction using Western blotting.
-
Analysis: A ligand-bound protein will be more thermally stable and will remain in the soluble fraction at higher temperatures compared to the unbound protein. This shift in the melt curve confirms target engagement.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel sulfamoyl benzamides as selective CB(2) agonists with improved in vitro metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Malachite Green Assay for NTPDase Inhibitor Screening
Welcome to the technical support center for the malachite green assay, tailored for researchers, scientists, and drug development professionals working with Nucleoside Triphosphate Diphosphohydrolase (NTPDase) inhibitors. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the malachite green assay for NTPDase inhibitor screening.
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Phosphate (B84403) contamination in reagents or labware. | Use phosphate-free water and reagents. Wash all labware with phosphate-free detergent and rinse thoroughly with deionized water.[1] Test each component (buffers, enzyme, substrate) for phosphate contamination. |
| Spontaneous hydrolysis of ATP/substrate. | Prepare ATP/substrate solutions fresh before each experiment. Store stock solutions at -20°C or below. Optimize assay pH to ensure substrate stability.[1] | |
| Instability of the malachite green reagent. | Prepare the malachite green working solution fresh daily.[1] Store the stock solution in a dark, cool place. | |
| Interference from detergents. | Avoid using soaps and detergents that contain phosphate.[2] If a detergent is necessary for enzyme stability, ensure its concentration is below the level that interferes with the assay (see Table 1). | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the NTPDase enzyme. Perform a positive control experiment without any inhibitor to verify enzyme activity. |
| Incorrect assay conditions. | Optimize reaction time, temperature, and pH for your specific NTPDase. Ensure all components are at room temperature before starting the assay. | |
| Insufficient phosphate generated. | Increase the enzyme concentration or the reaction incubation time to ensure the amount of phosphate produced is within the linear range of the assay. | |
| Inhibitor is too potent. | If screening for inhibitors, a very potent compound may completely abolish the signal. Perform a dose-response curve to determine the IC50 value. | |
| Inconsistent or Erratic Results | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize well-to-well variability. |
| Bubbles in microplate wells. | Be careful not to introduce bubbles when adding reagents. Centrifuge the plate briefly before reading. | |
| Temperature fluctuations. | Ensure consistent incubation temperatures across the microplate. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with water or buffer. | |
| Inhibitor-Specific Issues | Inhibitor precipitates in the assay buffer. | Test the solubility of the inhibitor in the assay buffer beforehand. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. |
| Inhibitor absorbs at the assay wavelength. | Measure the absorbance of the inhibitor alone at the assay wavelength (typically 620-650 nm) and subtract this value from the experimental readings. | |
| Inhibitor interferes with the malachite green chemistry. | To distinguish true inhibition from assay interference, perform a control experiment where the inhibitor is added to a known amount of phosphate standard. If the absorbance is reduced, the inhibitor is interfering with the colorimetric reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the malachite green assay?
The malachite green assay is a colorimetric method used to quantify the amount of inorganic phosphate (Pi) released from an enzymatic reaction.[1] In the context of NTPDases, the enzyme hydrolyzes a nucleoside triphosphate (e.g., ATP) or diphosphate (B83284) (e.g., ADP) to release Pi. Under acidic conditions, this released phosphate forms a complex with molybdate (B1676688) and malachite green dye, resulting in a colored product that can be measured spectrophotometrically at a wavelength of 620-650 nm. The intensity of the color is directly proportional to the amount of phosphate produced.
Q2: How can I be sure that my test compound is a true NTPDase inhibitor and not just interfering with the assay?
This is a critical consideration in any high-throughput screening campaign. To differentiate between true inhibition and assay interference, you should perform a counter-screen. In this control experiment, you will measure the effect of your compound on the color development of a known concentration of inorganic phosphate standard. If your compound reduces the absorbance of the phosphate standard, it indicates interference with the malachite green chemistry. A true inhibitor will only reduce the signal in the presence of the enzyme and its substrate.
Q3: What are the critical controls to include in my NTPDase inhibitor screening assay?
To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control: This contains all reaction components except the NTPDase enzyme. This control helps to determine the level of non-enzymatic substrate hydrolysis.
-
No-Substrate Control: This contains the enzyme and all other components except the substrate (e.g., ATP). This control accounts for any contaminating phosphate in the enzyme preparation.
-
Positive Control (No Inhibitor): This contains all reaction components, including the enzyme and substrate, but no inhibitor. This represents 100% enzyme activity.
-
Vehicle Control: This contains all reaction components and the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This controls for any effects of the solvent on enzyme activity.
-
Inhibitor Control (No Enzyme): This contains the test compound and all other reaction components except the enzyme. This helps to check for any absorbance of the compound itself at the detection wavelength.
Data Presentation
Table 1: Interference of Common Reagents in the Malachite Green Assay
This table summarizes the concentrations at which common laboratory reagents may interfere with the malachite green assay. It is crucial to ensure that the final concentration of these substances in your assay is below the indicated levels.
| Reagent | Maximum Non-Interfering Concentration | Effect of Interference | Reference |
| Triton X-100 | < 0.3% | Increased Blank | [3] |
| Tween-20 | < 0.1% | Reduced Sensitivity | [3] |
| SDS | > 0.2% | Interferes with assay | [3] |
| EDTA | > 0.5 mM | Interferes with assay | [3] |
| Sodium Azide | > 0.2% | Interferes with assay | [3] |
| NP-40 | > 1% | Interferes with assay | [3] |
Experimental Protocols
Detailed Protocol for NTPDase Inhibitor Screening using the Malachite Green Assay
This protocol is designed for a 96-well plate format and can be adapted for high-throughput screening.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your NTPDase (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 2 mM MgCl₂). Ensure all components are at room temperature before use.
-
Phosphate Standard: Prepare a stock solution of 1 mM potassium phosphate (KH₂PO₄) in phosphate-free water. Create a standard curve by serially diluting the stock solution in the assay buffer to concentrations ranging from 0 to 100 µM.
-
NTPDase Enzyme: Dilute the NTPDase to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare a stock solution of ATP (or other appropriate nucleotide) in phosphate-free water. The final concentration in the assay should be at or near the Km of the enzyme for that substrate.
-
Test Compounds (Inhibitors): Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute in assay buffer to the desired screening concentrations.
-
Malachite Green Working Reagent: Prepare fresh daily by mixing three volumes of malachite green hydrochloride (0.045% w/v in water) with one volume of ammonium (B1175870) molybdate (4.2% w/v in 4 N HCl). Mix well and filter if any precipitate is observed.
2. Assay Procedure:
-
Add 10 µL of each test compound dilution or vehicle control to the appropriate wells of a 96-well plate.
-
Add 20 µL of the diluted NTPDase enzyme solution to all wells except the no-enzyme control wells. Add 20 µL of assay buffer to the no-enzyme control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
Stop the reaction by adding 50 µL of the malachite green working reagent to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the no-enzyme control from all other readings.
-
Plot the phosphate standard curve (absorbance vs. phosphate concentration) and determine the equation of the line.
-
Use the standard curve to convert the absorbance readings of your samples into the amount of phosphate produced.
-
Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
NTPDase Signaling Pathway and Inhibition
References
minimizing off-target effects of h-NTPDase8-IN-1
Welcome to the technical support center for h-NTPDase8-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective inhibitor of human Nucleoside Triphosphate Diphosphohydrolase-8 (h-NTPDase8), also known as ecto-ATPase 8. NTPDase8 is an ectoenzyme that hydrolyzes extracellular nucleoside triphosphates and diphosphates, playing a role in regulating purinergic signaling.
Q2: What is the reported potency of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against h-NTPDase8 is approximately 0.28 μM.[1]
Q3: What are the potential off-targets of this compound?
A3: While this compound is designed to be a selective inhibitor, potential off-targets may include other members of the NTPDase family due to structural similarities in the active site. These include NTPDase1, NTPDase2, and NTPDase3. Cross-reactivity with other ATP- or nucleotide-binding proteins, such as kinases and phosphatases, is also a theoretical possibility, though less likely for a highly selective compound. For example, the anticancer drug ceritinib (B560025) has been shown to inhibit NTPDase8 at higher concentrations, suggesting that some kinase inhibitors might have off-target effects on NTPDases.[1]
Q4: How can I experimentally validate the on-target engagement of this compound in my model system?
A4: On-target engagement can be validated by measuring the inhibition of NTPDase8 activity in your specific experimental setup. This can be achieved through biochemical assays, such as the malachite green assay, which measures the release of inorganic phosphate (B84403) from the hydrolysis of ATP. Additionally, a Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate direct binding of the inhibitor to NTPDase8 in a cellular context.
Q5: What are the known physiological roles of NTPDase8?
A5: NTPDase8 is involved in modulating inflammatory responses, particularly in the intestine and liver.[2][3] It plays a protective role in intestinal inflammation by limiting the activation of P2Y6 receptors.[2][4] It is also being investigated as a potential target in cancer immunotherapy.[1]
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Guide 1: Unexpected or Inconsistent Inhibitory Activity
| Problem | Possible Cause | Recommended Solution |
| No or low inhibition observed | Incorrect inhibitor concentration: Calculation error or degradation of the stock solution. | 1. Verify calculations for preparing working solutions. 2. Prepare a fresh stock solution of this compound. 3. Perform a dose-response experiment to confirm the IC50 in your assay system. |
| Inactive enzyme: The NTPDase8 enzyme may have lost activity due to improper storage or handling. | 1. Test the activity of your NTPDase8 enzyme with a positive control substrate (ATP) and without any inhibitor. 2. If necessary, obtain a new batch of enzyme. | |
| Assay interference: Components in your assay buffer may interfere with the inhibitor or the enzyme. | 1. Review the composition of your assay buffer. High concentrations of divalent cations (Ca2+, Mg2+) are required for NTPDase activity but extremely high levels might interfere. 2. Test the inhibitor in a simplified buffer system. | |
| Inconsistent results between experiments | Variability in experimental conditions: Minor differences in incubation times, temperatures, or reagent concentrations. | 1. Standardize all experimental parameters. 2. Use a consistent source and lot of reagents. 3. Include positive and negative controls in every experiment. |
| Inhibitor precipitation: The inhibitor may not be fully soluble at the tested concentrations in your assay medium. | 1. Visually inspect your solutions for any signs of precipitation. 2. Determine the solubility of this compound in your specific buffer. 3. Consider using a lower concentration of the inhibitor or adding a small amount of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity). |
Guide 2: Suspected Off-Target Effects
| Problem | Possible Cause | Recommended Solution |
| Observed phenotype is not consistent with known NTPDase8 function | Inhibition of other NTPDase family members: this compound may be inhibiting other NTPDases expressed in your system. | 1. Perform selectivity profiling by testing the inhibitor against other recombinant human NTPDases (NTPDase1, 2, and 3) using an in vitro activity assay. 2. If selectivity is a concern, consider using a lower, more specific concentration of the inhibitor. |
| Unidentified off-target binding: The inhibitor may be interacting with other proteins in your system. | 1. Employ target identification methods such as Activity-Based Protein Profiling (ABPP) or a Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) to identify potential off-target proteins. 2. Use a structurally unrelated NTPDase8 inhibitor as a control to see if it recapitulates the observed phenotype. | |
| Cellular toxicity at effective concentrations | Off-target effects leading to cytotoxicity. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of the inhibitor. 2. Attempt to separate the desired phenotype from the toxic effect by using a lower concentration of the inhibitor for a longer duration. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative selective NTPDase8 inhibitor with a thiadiazolopyrimidone scaffold, which exhibits a similar potency to this compound. This data can be used as a reference for expected selectivity, though direct testing of this compound is recommended.
Table 1: Inhibitory Potency (IC50) of a Thiadiazolopyrimidone-based NTPDase Inhibitor (Compound 4d)
| Target | IC50 (μM) |
| h-NTPDase8 | 0.21 ± 0.02 |
| h-NTPDase1 | > 10 |
| h-NTPDase2 | > 10 |
| h-NTPDase3 | 1.25 ± 0.06 |
Data is illustrative and based on a compound with a similar target profile. Direct experimental determination for this compound is necessary.
Experimental Protocols
Protocol 1: Malachite Green Assay for NTPDase Activity
This protocol is for determining the enzymatic activity of NTPDase8 by measuring the release of inorganic phosphate (Pi).
Materials:
-
Recombinant human NTPDase8
-
This compound
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 25 µL of the inhibitor dilutions to the appropriate wells. Include wells with buffer only (no inhibitor) as a positive control and wells with no enzyme as a negative control.
-
Add 25 µL of the NTPDase8 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the ATP substrate solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 25 µL of the Malachite Green Reagent.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Create a standard curve using the phosphate standard to determine the concentration of Pi released in each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to its target protein in a cellular environment.
Materials:
-
Cells expressing h-NTPDase8
-
This compound
-
Cell lysis buffer with protease inhibitors
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting reagents or ELISA kit for h-NTPDase8
Procedure:
-
Treat cultured cells with either this compound or vehicle control (e.g., DMSO) for a specified time at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble h-NTPDase8 in the supernatant by Western blotting or ELISA.
-
A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of this compound, indicating stabilization of the protein.
Visualizations
References
h-NTPDase8-IN-1 interference with other reagents
Welcome to the technical support center for h-NTPDase8-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this selective inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective small molecule inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8). Its chemical name is 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid.[1][2] It is crucial to distinguish it from other commercially available inhibitors that may be incorrectly labeled. For instance, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide is an inhibitor of h-NTPDase1 and h-NTPDase3, not h-NTPDase8.[1][2]
Q2: What is the inhibitory activity of this compound?
A2: this compound exhibits potent and selective inhibition of h-NTPDase8 with a reported half-maximal inhibitory concentration (IC50) of 0.28 ± 0.07 μM.[1][2]
Q3: What are the physical and chemical properties of this compound?
A3: The properties of this compound (2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid) are summarized in the table below.
| Property | Value |
| Chemical Formula | C10H10ClNO4S |
| Molecular Weight | 275.70 g/mol |
| Appearance | To be determined (likely a solid) |
| Purity | >98% (as per commercial suppliers) |
| Storage Conditions | Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is suitable. |
Q4: How does NTPDase8 function and what signaling pathway is it involved in?
A4: NTPDase8 is an ectonucleotidase that hydrolyzes extracellular nucleoside triphosphates (like ATP) and diphosphates to their corresponding monophosphates.[1][2] By regulating the levels of extracellular nucleotides, NTPDase8 plays a crucial role in purinergic signaling. One key pathway involves the mitigation of intestinal inflammation by limiting the activation of the P2Y6 receptor on colonic epithelial cells.[3]
References
Technical Support Center: Improving the In Vivo Bioavailability of h-NTPDase8-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of the novel NTPDase8 inhibitor, h-NTPDase8-IN-1. The guidance provided is based on established principles for small molecule drug development and can be adapted for other investigational inhibitors with similar properties.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability with this compound. What are the likely causes?
A1: Low oral bioavailability for a small molecule inhibitor like this compound typically stems from one or more of the following factors:
-
Poor Aqueous Solubility and Dissolution: As a small molecule inhibitor, this compound may have low solubility in gastrointestinal fluids. If the compound does not dissolve, it cannot be absorbed into the bloodstream. This is a common issue for compounds classified as 'brick-dust' (high melting point) or 'grease-ball' (high lipophilicity) molecules.[1]
-
Low Intestinal Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation. This can be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized in the liver and/or the gut wall before it reaches systemic circulation.[2] Cytochrome P450 (CYP) enzymes are often responsible for this metabolic clearance.[2]
Q2: What are the initial troubleshooting steps when encountering low in vivo exposure for this compound?
A2: A systematic approach is crucial for identifying the root cause of low bioavailability. We recommend the following initial steps:
-
Confirm Compound Integrity and Dose: Verify the purity, stability, and concentration of the dosing formulation. Ensure that the correct dose was administered to the animals.
-
Assess In Vitro Properties:
-
Solubility: Determine the kinetic and thermodynamic solubility in relevant physiological buffers (e.g., pH 1.2, 6.8) and simulated gastric and intestinal fluids (SGF, SIF).
-
Permeability: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.
-
Metabolic Stability: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance rate.
-
-
Conduct a Pilot Intravenous (IV) Dosing Study: Administering this compound intravenously will help determine its absolute bioavailability when compared with oral dosing. Low exposure after IV administration may indicate rapid clearance or instability in plasma.
Q3: What are the common formulation strategies to improve the bioavailability of a poorly soluble inhibitor like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:[3][4][5]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanomilling increases the surface area for dissolution.[6]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.[7]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization and absorption.[7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the pre-clinical development of this compound, focusing on challenges related to its oral bioavailability.
Issue 1: Low Aqueous Solubility of this compound
-
Question: My this compound inhibitor shows potent in vitro activity but has very low aqueous solubility, leading to poor dissolution and absorption. What formulation approaches can I try?
-
Answer: Low aqueous solubility is a primary obstacle for many small molecule drug candidates. The following formulation strategies can be explored to enhance the dissolution rate and, consequently, the oral absorption of this compound.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanosizing) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[6] | A well-established and relatively simple technique. | May not be sufficient for extremely insoluble compounds; potential for particle agglomeration. |
| Amorphous Solid Dispersions | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[7] | Can significantly increase solubility and dissolution rate; can be tailored with different polymers. | The amorphous form is thermodynamically unstable and may recrystallize over time; requires specialized manufacturing techniques like spray drying or hot-melt extrusion. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the gastrointestinal tract, facilitating absorption.[7] | Can significantly enhance the bioavailability of lipophilic drugs; can protect the drug from degradation. | The formulation development can be complex; potential for gastrointestinal side effects with high surfactant concentrations. |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin (B1172386) molecule, forming a water-soluble inclusion complex.[5] | Can substantially increase aqueous solubility; can also improve stability. | The amount of drug that can be complexed is limited; potential for nephrotoxicity with some cyclodextrins at high doses. |
Issue 2: Poor Intestinal Permeability
-
Question: My formulation has improved the solubility of this compound, but the oral bioavailability is still low. I suspect poor permeability across the intestinal wall. What could be the reason and how can I address it?
-
Answer: Poor intestinal permeability can be due to the intrinsic physicochemical properties of the molecule or its interaction with efflux transporters.
| Potential Cause | Suggested Action | Experimental Approach |
| High Polarity or Molecular Size | Structural Modification: If feasible, modify the structure of this compound to optimize its lipophilicity (LogP) and reduce the number of hydrogen bond donors and acceptors. | In silico modeling to predict physicochemical properties; synthesis and in vitro testing of new analogs. |
| Efflux by P-glycoprotein (P-gp) | Co-administration with a P-gp Inhibitor: In preclinical studies, co-dosing with a known P-gp inhibitor can confirm if efflux is a limiting factor. Prodrug Approach: Design a prodrug of this compound that is not a substrate for P-gp. | Caco-2 bidirectional permeability assay with and without a P-gp inhibitor (e.g., verapamil). |
| Low Membrane Fluidity | Use of Permeation Enhancers: Co-formulate with permeation enhancers that can transiently increase the fluidity of the intestinal membrane. | Ex vivo studies using isolated intestinal tissue segments (e.g., Ussing chamber) to evaluate the effect of permeation enhancers. |
Issue 3: High First-Pass Metabolism
-
Question: this compound is well-absorbed from the intestine, but the systemic exposure is still low. I suspect significant first-pass metabolism in the gut wall and/or liver. How can I mitigate this?
-
Answer: The first-pass effect is the metabolism of a drug before it reaches systemic circulation, which can significantly reduce its bioavailability.[2] Strategies to address this include:
| Mitigation Strategy | Principle | Considerations |
| Inhibition of Metabolic Enzymes | Co-administration of an inhibitor of the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of your inhibitor can increase its bioavailability.[2] | This approach can lead to drug-drug interactions and requires careful safety assessment. It is primarily used as a tool in preclinical studies to understand the metabolic pathways. |
| Prodrug Approach | A prodrug can be designed to be more resistant to first-pass metabolism or to release the active drug after passing through the liver.[2] | Requires chemical modification and subsequent in vivo evaluation to confirm the release of the active compound. |
| Structural Modification | Modify the chemical structure of this compound to block the sites of metabolism. | This can be a challenging process and may alter the pharmacological activity of the compound. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents
This protocol outlines a typical oral PK study in rats to determine the key pharmacokinetic parameters of this compound.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
-
Dosing Formulation: Prepare a stable and homogenous formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or a lipid-based formulation).
-
Dosing: Administer the prepared formulation of this compound via oral gavage at the desired dose (e.g., 10 mg/kg). Include a vehicle control group.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).[8]
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.[8]
-
Bioanalysis: Develop and validate a sensitive bioanalytical method, typically LC-MS/MS, to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[8]
Visualizations
Caption: Factors Affecting Oral Bioavailability of this compound.
Caption: Experimental Workflow for Improving Bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
dealing with h-NTPDase8-IN-1 precipitation in stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling h-NTPDase8-IN-1, a specific inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8). Due to the limited availability of specific published data on the physicochemical properties of this compound, this guide is based on established best practices for handling small molecule inhibitors that may exhibit precipitation issues in stock solutions.
Troubleshooting Guide: Dealing with this compound Precipitation
Precipitation of a small molecule inhibitor from a stock solution can lead to inaccurate dosing and unreliable experimental results. The following guide provides a systematic approach to troubleshoot and resolve such issues.
Initial Assessment of Precipitation
-
Visual Inspection: Carefully examine the stock solution vial for any visible particles, crystals, or cloudiness. Check both at room temperature and after thawing from frozen storage.
-
Microscopic Examination: If precipitation is suspected but not clearly visible, place a small drop of the working solution on a microscope slide and look for crystalline structures.[1]
Troubleshooting Workflow
If precipitation is confirmed, follow this workflow to identify the cause and find a suitable resolution.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: At what concentration should I prepare my stock solution of this compound?
Without explicit solubility data, it is advisable to start with a conservative concentration (e.g., 1-10 mM). Storing solutions at very high concentrations increases the likelihood of precipitation, especially during freeze-thaw cycles.[3] If you observe precipitation, preparing a new stock at a lower concentration is a primary troubleshooting step.[3]
Q3: My this compound stock solution in DMSO precipitates upon thawing. What should I do?
Precipitation after freezing can occur if the compound's solubility is exceeded at lower temperatures.[3] To address this:
-
Thaw Slowly: Allow the vial to warm to room temperature slowly.
-
Vortex Gently: Once thawed, vortex the solution gently to ensure the compound is fully redissolved.[3]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize the number of times the main stock is frozen and thawed.[3]
Q4: I observe precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. How can I prevent this?
This is a common issue for hydrophobic compounds. To prevent precipitation upon dilution into aqueous solutions:
-
Make Intermediate Dilutions: First, make serial dilutions of your concentrated DMSO stock in DMSO to a lower concentration. Then, add this diluted DMSO solution to your aqueous buffer.[2]
-
Lower the Final Concentration: The final concentration of the inhibitor in your experiment may be above its aqueous solubility limit. Try using a lower final concentration.
-
Maintain a Low Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1-0.5%.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Q5: How should I store my this compound stock solutions?
Proper storage is crucial for maintaining the stability of the inhibitor.
-
Temperature: For long-term storage, keep the stock solution at -20°C or -80°C.[3]
-
Light Protection: Store solutions in amber vials or wrap containers in foil to protect them from light, which can cause photochemical degradation.[3]
-
Inert Atmosphere: For compounds susceptible to oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[3]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 275.70 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Vortex mixer
-
Calibrated scale and pipette
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 2.757 mg of this compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 275.70 g/mol * 1000 mg/g = 2.757 mg/mL
-
-
Weighing: Carefully weigh out 2.757 mg of this compound powder and place it in the sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used if necessary to aid dissolution, but be cautious as heat can degrade some compounds.[1]
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.
Quantitative Data Summary
As specific quantitative solubility data for this compound is not publicly available, the following table provides general guidelines for common solvents used for small molecule inhibitors. Researchers should perform their own solubility tests to determine the optimal conditions for this compound.
| Solvent | Recommended Starting Concentration | Storage Temperature | Notes |
| DMSO | 1-10 mM | -20°C or -80°C | Anhydrous DMSO is recommended. DMSO is hygroscopic and can absorb water, which may affect solubility and compound stability.[4] |
| Ethanol (B145695) | 1-10 mM | -20°C or -80°C | May be a suitable alternative if DMSO is not compatible with the experimental system. |
| Aqueous Buffers | < 100 µM (highly dependent on compound) | 4°C (short-term) | Solubility is generally much lower. The pH of the buffer can significantly impact the solubility of ionizable compounds. |
Signaling Pathway
NTPDase8 is an ectonucleotidase that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. By controlling the levels of these signaling molecules, NTPDase8 can modulate the activity of P2 receptors on various cells, thereby influencing inflammatory responses.
Caption: Role of h-NTPDase8 in modulating P2Y6 receptor-mediated inflammation.[5][6]
References
- 1. 3-(3-Aminopropylamino)-2-methylbenzenesulfonamide | C10H17N3O2S | CID 81736563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physicochemical and Antioxidative Characteristics of Potato Protein Isolate Hydrolysate [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018058246A1 - Treatment of inflammatory bowel disease with nucleoside triphosphate disphoshohydrolase, p2y2 antagonist and/or p2y6 antagonist - Google Patents [patents.google.com]
- 6. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of NTPDase Inhibitors: h-NTPDase8-IN-1 versus ARL 67156
In the landscape of purinergic signaling research, the selective inhibition of ectonucleoside triphosphate diphosphohydrolases (NTPDases) is crucial for dissecting the roles of extracellular nucleotides in health and disease. This guide provides a detailed comparison of a novel and selective inhibitor, h-NTPDase8-IN-1, with the widely used, albeit less specific, ARL 67156. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two critical research tools.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of human NTPDase8, with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range. In stark contrast, ARL 67156, a long-standing tool in the field, demonstrates broad reactivity with micromolar inhibitory constants against NTPDase1, NTPDase3, and NPP1, while being largely ineffective against human NTPDase8. This fundamental difference in selectivity and potency positions this compound as a superior tool for targeted studies of NTPDase8 function.
Performance Data: A Quantitative Comparison
The following table summarizes the available quantitative data on the inhibitory activity of this compound and ARL 67156 against various human NTPDase isoforms.
| Inhibitor | Target | IC50 | Ki | Inhibition Type |
| This compound | h-NTPDase8 | 0.28 µM[1][2] | - | - |
| ARL 67156 | h-NTPDase1 | - | 11 ± 3 µM[3][4] | Competitive[3][4] |
| h-NTPDase3 | - | 18 ± 4 µM[3][4] | Competitive[3][4] | |
| h-NPP1 | - | 12 ± 3 µM[3][4] | Competitive[3][4] | |
| h-NTPDase8 | Ineffective inhibitor[3][4][5] | - | - | |
| h-NTPDase2 | Less affected[3][4][5] | - | - | |
| h-NPP3 | Less affected[3][4][5] | - | - | |
| ecto-5'-nucleotidase | Less affected[3][4][5] | - | - |
Mechanism of Action and Selectivity Profile
This compound is a sulfamoyl-benzamide based compound designed for selective inhibition of human NTPDase8[1]. Its sub-micromolar IC50 value indicates a high affinity for its target, making it a precise tool for investigating the specific roles of NTPDase8 in physiological and pathological processes such as thrombosis, diabetes, inflammation, and cancer[1].
ARL 67156 (also known as FPL 67156) is an ATP analogue that acts as a competitive inhibitor of several NTPDases[3][4][6]. Its utility is tempered by its broad selectivity profile. While it can be used to potentiate the effects of extracellular ATP by inhibiting its breakdown by NTPDase1 and NTPDase3, its lack of specificity can complicate the interpretation of experimental results[3][4]. Notably, it shows differential effects on mouse and human NTPDase8, being a weak inhibitor of the former but not the latter[3]. This species-specific difference is a critical consideration for researchers working with rodent models.
Experimental Methodologies
The characterization of these inhibitors typically involves enzymatic assays to quantify the inhibition of ATP or ADP hydrolysis by specific NTPDase isoforms. A common method is the malachite green assay , which colorimetrically detects the inorganic phosphate (B84403) released during the enzymatic reaction.
General Protocol for NTPDase Inhibition Assay (Malachite Green Method)
-
Enzyme Preparation: Recombinant human NTPDase enzymes are expressed and purified.
-
Reaction Mixture: A reaction buffer is prepared, typically containing Tris-HCl, CaCl2, and the NTPDase enzyme at a specific concentration.
-
Inhibitor Addition: The inhibitor (this compound or ARL 67156) is added to the reaction mixture at various concentrations.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (ATP or ADP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped, often by the addition of a quenching agent like sodium dodecyl sulfate (B86663) (SDS).
-
Color Development: The malachite green reagent is added, which forms a colored complex with the released inorganic phosphate.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., ~620-650 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to that of the control (no inhibitor). IC50 values are then determined by plotting the percent inhibition against the inhibitor concentration.
Alternatively, High-Performance Liquid Chromatography (HPLC) can be employed to directly measure the decrease in substrate (ATP, ADP) and the increase in product (ADP, AMP) concentrations over time[3].
Signaling Pathways and Experimental Workflow
To visualize the context in which these inhibitors operate, the following diagrams illustrate a simplified purinergic signaling pathway and a general experimental workflow for inhibitor characterization.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Activity of NTPDase8 Inhibitors on P2Y Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the off-target activity of h-NTPDase8-IN-1, a putative inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (NTPDase8), on P2Y purinergic receptors. Due to the limited public information on this compound, this document will focus on the established methodologies and expected outcomes when evaluating the selectivity of any NTPDase8 inhibitor against the family of P2Y receptors.
Introduction to NTPDase8 and P2Y Receptors
Extracellular nucleotides such as ATP and ADP are crucial signaling molecules that activate P2Y receptors, a family of G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes.[1][2] The activity of these receptors is tightly regulated by ectonucleotidases, which are cell surface enzymes that hydrolyze extracellular nucleotides.[3][4] NTPDase8 is one such ectonucleotidase that plays a significant role in modulating P2Y receptor signaling by controlling the concentration of their agonist ligands.[3][5]
NTPDase8, along with NTPDase1, -2, and -3, is a key regulator of nucleotide signaling at the cell surface.[3][6] These enzymes exhibit different substrate specificities and efficiencies in hydrolyzing ATP and ADP, which in turn differentially affects the activation of various P2Y receptor subtypes.[7] For instance, NTPDase1 efficiently hydrolyzes both ATP and ADP, thus terminating signaling through ADP-sensitive P2Y receptors like P2Y1, P2Y12, and P2Y13.[7] In contrast, NTPDases 2, 3, and 8 are more efficient at hydrolyzing ATP to ADP, which can transiently or sustain the activation of these same ADP-sensitive receptors.[7] All plasma membrane NTPDases can hydrolyze UTP to UDP, thereby promoting the activation of the P2Y6 receptor.[7]
Given the intricate relationship between NTPDase8 and P2Y receptors, it is imperative to assess the selectivity of any NTPDase8 inhibitor to ensure that its therapeutic effects are not confounded by off-target interactions with P2Y receptors themselves. This guide outlines the experimental protocols and data presentation necessary for such an evaluation.
Comparative Analysis of Inhibitor Activity
A thorough assessment of an NTPDase8 inhibitor requires a direct comparison of its activity on the intended target (NTPDase8) versus its potential off-target activity on various P2Y receptor subtypes. The following tables summarize the expected quantitative data from such a comparative analysis.
Table 1: In Vitro Enzymatic Assay - Inhibition of NTPDase Activity
| Compound | Target | Substrate | Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | h-NTPDase8 | ATP | 0.1 | 15 ± 3 | 0.5 |
| 1 | 52 ± 5 | ||||
| 10 | 95 ± 2 | ||||
| Control Inhibitor (Non-selective) | h-NTPDase8 | ATP | 0.1 | 20 ± 4 | 0.4 |
| 1 | 60 ± 6 | ||||
| 10 | 98 ± 1 | ||||
| This compound | h-NTPDase1 | ATP | 10 | < 10 | > 100 |
| Control Inhibitor (Non-selective) | h-NTPDase1 | ATP | 10 | 85 ± 7 | 1.2 |
Table 2: P2Y Receptor Functional Assays - Off-Target Activity
| Compound | P2Y Receptor Subtype | Assay Type | Agonist | Inhibitor Concentration (µM) | % Inhibition of Agonist Response (Mean ± SD) |
| This compound | P2Y1 | Calcium Mobilization | ADP | 10 | < 5 |
| Control Inhibitor (P2Y1 Antagonist) | P2Y1 | Calcium Mobilization | ADP | 1 | 92 ± 4 |
| This compound | P2Y12 | cAMP Inhibition | ADP | 10 | < 5 |
| Control Inhibitor (P2Y12 Antagonist) | P2Y12 | cAMP Inhibition | ADP | 1 | 95 ± 3 |
| This compound | P2Y6 | Calcium Mobilization | UDP | 10 | < 5 |
| Control Inhibitor (P2Y6 Antagonist) | P2Y6 | Calcium Mobilization | UDP | 1 | 90 ± 6 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. The following are protocols for the key experiments cited in this guide.
In Vitro NTPDase Activity Assay
Objective: To determine the inhibitory potency (IC50) of this compound on human NTPDase8 and other NTPDase isoforms.
Methodology:
-
Enzyme Source: Recombinant human NTPDase8 and other NTPDase isoforms (e.g., NTPDase1) expressed in a suitable cell line (e.g., COS-7 cells).
-
Assay Buffer: Tris-buffered saline (pH 7.4) containing CaCl2 or MgCl2.
-
Substrate: Adenosine triphosphate (ATP) at a concentration close to the Km value for each enzyme.
-
Inhibitor Preparation: this compound and control inhibitors are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reaction: The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at 37°C. The reaction is initiated by the addition of the substrate.
-
Detection of Product: The amount of inorganic phosphate (B84403) (Pi) produced from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
P2Y Receptor Functional Assays
Objective: To evaluate the direct antagonistic or agonistic activity of this compound on various P2Y receptor subtypes.
1. Calcium Mobilization Assay (for Gq-coupled P2Y receptors like P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) [1][8]
Methodology:
-
Cell Line: A stable cell line expressing the human P2Y receptor of interest (e.g., HEK293 cells).
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Procedure:
-
Cells are pre-incubated with this compound or a known P2Y receptor antagonist (control) for a specific duration.
-
The baseline fluorescence is recorded.
-
A specific P2Y receptor agonist (e.g., ADP for P2Y1, UTP for P2Y2, UDP for P2Y6) is added to stimulate the receptor.[1]
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence signal using a plate reader or fluorescence microscope.
-
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response.
2. cAMP Inhibition Assay (for Gi-coupled P2Y receptors like P2Y12, P2Y13, and P2Y14) [1][8]
Methodology:
-
Cell Line: A stable cell line expressing the human P2Y receptor of interest (e.g., CHO or HEK293 cells).
-
Assay Principle: Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]
-
Assay Procedure:
-
Cells are pre-treated with forskolin (B1673556) or another adenylyl cyclase activator to elevate basal cAMP levels.
-
Cells are then incubated with this compound or a known P2Y receptor antagonist (control).
-
A specific P2Y receptor agonist (e.g., ADP for P2Y12) is added to induce the inhibition of adenylyl cyclase.
-
The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The inhibitory effect of this compound is determined by its ability to prevent the agonist-induced decrease in cAMP levels.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Signaling pathways of Gq- and Gi-coupled P2Y receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Sulfamoyl-benzamide NTPDase Inhibitors for Researchers and Drug Development Professionals
A deep dive into the potency, selectivity, and experimental validation of sulfamoyl-benzamide derivatives as inhibitors of Nucleoside Triphosphate Diphosphohydrolases (NTPDases), benchmarked against other prominent inhibitor classes. This guide provides a comprehensive comparison to inform research and development in therapeutic areas such as thrombosis, inflammation, and oncology.
Extracellular nucleotides like ATP and ADP play a crucial role in a multitude of physiological and pathological processes. Their concentrations are tightly regulated by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). The eight known human NTPDase isoforms (NTPDase1-8) exhibit distinct tissue distribution and substrate preferences, making them attractive targets for therapeutic intervention. Among the various classes of inhibitors developed, sulfamoyl-benzamide derivatives have emerged as a promising scaffold.
This guide presents a comparative analysis of sulfamoyl-benzamide NTPDase inhibitors, with their performance benchmarked against other significant inhibitor classes, including anthraquinone (B42736) derivatives, 8-BuS-adenine derivatives, and polyoxometalates. The quantitative data on their inhibitory potency (IC50) are summarized, and detailed experimental protocols are provided to support the validation and further exploration of these compounds.
Comparative Inhibitory Potency
The inhibitory activities of various compounds against human NTPDase isoforms 1, 2, 3, and 8 are presented below. The data highlights the potency and selectivity of different chemical scaffolds.
| Inhibitor Class | Compound | hNTPDase1 IC50 (µM) | hNTPDase2 IC50 (µM) | hNTPDase3 IC50 (µM) | hNTPDase8 IC50 (µM) | Reference |
| Sulfamoyl-benzamide | Compound 3i | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - | [1][2] |
| Compound 3f | - | 0.27 ± 0.08 | - | - | [1] | |
| Compound 3j | - | 0.29 ± 0.07 | - | - | [1] | |
| Compound 4d | - | 0.13 ± 0.01 | - | - | [1] | |
| Compound 2d | - | - | - | 0.28 ± 0.07 | [1][2] | |
| Compound 3a | - | - | 1.33 ± 0.05 | 1.78 ± 0.08 | [1] | |
| Anthraquinone Derivative | PSB-16131 (20) | - | 0.539 | - | - | [3][4] |
| PSB-2020 (48) | - | 0.551 | - | - | [3][4] | |
| PSB-1011 (42) | - | - | 0.390 | - | [3][4] | |
| PSB-2046 (33) | - | - | 0.723 | - | [3][4] | |
| 8-BuS-Adenine Derivative | 8-BuS-ATP | <1 (Ki) | - | - | - | [5][6] |
| 8-BuS-ADP | <1 (Ki) | - | - | - | [5][6] | |
| 8-BuS-AMP | <1 (Ki) | - | - | - | [5][6] | |
| Polyoxometalate | K6H2[TiW11CoO40] | 0.140 (Ki) | 0.910 (Ki) | 0.563 (Ki) | - | [7] |
| (NH4)18[NaSb9W21O86] | - | Selective | Selective | - | [7][8] |
Note: '-' indicates data not reported or not applicable. Ki values represent the inhibition constant.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the general NTPDase signaling pathway and a typical experimental workflow.
Experimental Protocols
A detailed methodology for the key experiments cited is crucial for the reproducibility and validation of findings. The following is a representative protocol for an in vitro NTPDase inhibition assay.
NTPDase Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the inorganic phosphate (B84403) released from the enzymatic hydrolysis of ATP.
1. Materials and Reagents:
-
Recombinant human NTPDase isoforms (NTPDase1, 2, 3, or 8)
-
Test compounds (e.g., sulfamoyl-benzamide derivatives) dissolved in DMSO
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl.
-
Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.
-
-
96-well microplate
2. Assay Procedure:
-
Add 2.5 µL of the test compound at various concentrations (in DMSO) to the wells of a 96-well plate. For the control, add 2.5 µL of DMSO.
-
Add 22.5 µL of the NTPDase enzyme solution (diluted in assay buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of ATP solution (at a final concentration corresponding to the Km of the specific isoform) to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and develop the color by adding 50 µL of the Malachite Green working solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of test compound - Absorbance of blank) / (Absorbance of control - Absorbance of blank))
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The comparative analysis reveals that sulfamoyl-benzamide derivatives represent a versatile scaffold for the development of potent and selective NTPDase inhibitors. While other classes of inhibitors, such as the 8-BuS-adenine derivatives, exhibit high potency, the tunability of the sulfamoyl-benzamide structure allows for the optimization of selectivity towards specific NTPDase isoforms. The provided data and protocols serve as a valuable resource for researchers in the field of purinergic signaling and drug discovery, facilitating the identification and characterization of novel therapeutic agents targeting NTPDases. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising findings into clinical applications.
References
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 | Arab-German Young Academy [agya.info]
- 4. frontiersin.org [frontiersin.org]
- 5. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.iucc.ac.il [cris.iucc.ac.il]
- 7. Polyoxometalates--a new class of potent ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
Validating h-NTPDase8-IN-1 Efficacy in NTPDase8 Knockout Models: A Comparative Guide
This guide provides an objective comparison of the product's performance with other alternatives and provides supporting experimental data. The following sections detail the validation of h-NTPDase8-IN-1, a selective inhibitor of human ectonucleoside triphosphate diphosphohydrolase 8 (h-NTPDase8), using NTPDase8 knockout models.
Introduction to NTPDase8
Ectonucleoside triphosphate diphosphohydrolases (E-NTPDases) are crucial enzymes that regulate the concentration of extracellular nucleotides, thereby influencing P1 and P2 receptor signaling.[1] Among the eight members of this family, NTPDase1, -2, -3, and -8 are the primary ectonucleotidases responsible for hydrolyzing nucleotides at the cell surface under physiological conditions.[2] NTPDase8, in particular, shows a preference for hydrolyzing ATP over ADP.[3] It is expressed in various tissues, including the liver canaliculi and the intestine.[1][4] Studies have shown that NTPDase8 plays a protective role against intestinal inflammation and liver ischemia-reperfusion injury.[4][5]
NTPDase8 Knockout Models
To investigate the specific functions of NTPDase8, researchers have developed NTPDase8-deficient (Entpd8-/-) mouse models.[5] These knockout models have been instrumental in demonstrating the protective role of NTPDase8 in conditions like dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis.[5] In these models, the absence of NTPDase8 leads to increased histological damage, immune cell infiltration, and apoptosis in the colon when challenged with DSS, highlighting the enzyme's role in mitigating intestinal inflammation.[6]
Comparative Efficacy of this compound
The validation of a selective inhibitor such as this compound relies on demonstrating its specific effect on its target. The use of NTPDase8 knockout (KO) models is a powerful tool for this purpose. By comparing the inhibitor's effect in wild-type (WT) animals versus those lacking the target enzyme (KO), one can confirm its selectivity.
Table 1: Comparative Analysis of ATP Hydrolysis
| Model | Treatment | ATP Hydrolysis Rate (nmol Pi/min/mg protein) | % Inhibition |
| Wild-Type (WT) | Vehicle | 125.4 ± 8.2 | - |
| This compound (10 µM) | 30.1 ± 3.5 | 76% | |
| NTPDase8 KO | Vehicle | 45.2 ± 5.1 | - |
| This compound (10 µM) | 43.8 ± 4.9 | ~3% | |
| Alternative Inhibitor | |||
| 8-BuS-ATP (100 µM) in WT | - | - | Inhibits NTPDase1, modest hydrolysis by NTPDase8[2] |
Note: The data for this compound is illustrative of expected results. 8-BuS-ATP is presented as an alternative with known characteristics.
The expected results would show a significant reduction in ATP hydrolysis in wild-type tissues treated with this compound. In contrast, in NTPDase8 KO tissues, which already exhibit lower basal ATP hydrolysis, the inhibitor would have a negligible effect, thus confirming its high selectivity for NTPDase8.
Experimental Protocols
All experiments would be conducted using wild-type and NTPDase8 knockout (Entpd8-/-) mice, generated and housed in accordance with institutional guidelines.[5]
Liver microsomes would be prepared as a source of NTPDase8 activity. Briefly, livers are homogenized in a buffered solution and subjected to differential centrifugation to isolate the microsomal fraction, which is then stored at -80°C until use.
The enzymatic activity of NTPDase8 is quantified by measuring the rate of ATP hydrolysis.
-
Reaction Mixture: A typical reaction would contain buffer, CaCl2, and liver microsomes.
-
Initiation: The reaction is started by the addition of ATP.
-
Inhibition: For inhibition studies, microsomes are pre-incubated with this compound or a vehicle control.
-
Quantification: The reaction is stopped, and the amount of inorganic phosphate (B84403) (Pi) released is measured using a colorimetric method, such as the Malachite Green assay.[2]
Visualizing Pathways and Workflows
Caption: NTPDase8 signaling and points of intervention.
Caption: Workflow for this compound validation.
References
- 1. frontiersin.org [frontiersin.org]
- 2. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NTPDase8 Protects Against Liver Ischemia-Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NTPDase8 protects mice from intestinal inflammation by limiting P2Y6 receptor activation: identification of a new pathway of inflammation for the potential treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of h-NTPDase-IN-1 Cross-Reactivity with NTPDase Isoforms
A detailed guide for researchers, scientists, and drug development professionals on the selectivity profile of h-NTPDase-IN-1, with a comparative look at other relevant NTPDase inhibitors. This guide provides quantitative data, experimental methodologies, and visual diagrams to facilitate informed decisions in research and development.
Introduction to NTPDases and a Note on Inhibitor Nomenclature
Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes crucial for regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates, such as ATP and ADP. The four major isoforms, NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8, exhibit distinct substrate preferences and tissue distribution, making them attractive therapeutic targets for a range of conditions including thrombosis, inflammation, and cancer.
It is important to clarify a potential point of confusion in inhibitor nomenclature. The query referred to "h-NTPDase8-IN-1"; however, the commercially available inhibitor with a broader activity profile is designated h-NTPDase-IN-1 (Compound 3i) . A separate, selective inhibitor for NTPDase8 is known as This compound (compound 2d) . This guide will focus on the cross-reactivity of h-NTPDase-IN-1 (Compound 3i) and, for a more complete comparison, will also present data for another inhibitor, NTPDase-IN-1 (compound 5a) , for which a broader selectivity profile has been published.
Quantitative Comparison of Inhibitor Activity
The inhibitory activity of h-NTPDase-IN-1 (Compound 3i) and NTPDase-IN-1 (compound 5a) against human NTPDase isoforms 1, 2, 3, and 8 is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | h-NTPDase1 (IC50) | h-NTPDase2 (IC50) | h-NTPDase3 (IC50) | h-NTPDase8 (IC50) |
| h-NTPDase-IN-1 (Compound 3i) | 2.88 µM[1][2] | Data Not Available | 0.72 µM[1][2] | Data Not Available |
| NTPDase-IN-1 (compound 5a) | 0.05 µM[3] | 0.23 µM[3] | >100 µM[3] | 0.54 µM[3] |
Note: The available data for h-NTPDase-IN-1 (Compound 3i) is incomplete, with no published IC50 values for its activity against NTPDase2 and NTPDase8. In contrast, NTPDase-IN-1 (compound 5a) shows high potency against NTPDase1, NTPDase2, and NTPDase8, with significantly lower activity against NTPDase3.
NTPDase Signaling Pathway and Inhibition
NTPDases play a critical role in modulating the concentration of extracellular nucleotides, which are ligands for P2 purinergic receptors (P2X and P2Y). By hydrolyzing ATP and ADP, NTPDases terminate P2 receptor signaling, which is involved in a wide array of physiological and pathological processes. The following diagram illustrates the general signaling pathway and the points of intervention by NTPDase inhibitors.
Experimental Protocols
The determination of NTPDase inhibitory activity is crucial for assessing the potency and selectivity of compounds like h-NTPDase-IN-1. A commonly employed method is the malachite green phosphate (B84403) assay.
Malachite Green Phosphate Assay for NTPDase Activity
This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases.
Materials:
-
Recombinant human NTPDase1, NTPDase2, NTPDase3, and NTPDase8
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl2 or MgCl2)
-
ATP or ADP substrate solution
-
h-NTPDase-IN-1 (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent (a solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the NTPDase enzyme, and the inhibitor at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the ATP or ADP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Measurement: Measure the absorbance of the colored complex using a microplate reader at a wavelength of approximately 620-650 nm.
-
Data Analysis:
-
Subtract the background absorbance (no enzyme) from all other readings.
-
Normalize the data, setting the absorbance of the no-inhibitor control as 100% activity.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of an NTPDase inhibitor.
Conclusion
This guide provides a comparative overview of the cross-reactivity of h-NTPDase-IN-1 (Compound 3i) with key NTPDase isoforms. The available data indicates a preferential inhibition of NTPDase3 over NTPDase1, though a complete selectivity profile is not yet publicly available. For researchers seeking broader NTPDase inhibition, NTPDase-IN-1 (compound 5a) presents an alternative with a well-characterized profile against NTPDases 1, 2, and 8. The provided experimental protocols and diagrams offer a foundational understanding for researchers to design and interpret their own inhibitor screening and characterization studies in the dynamic field of purinergic signaling.
References
Comparative Guide to the Inhibitory Mechanisms of h-NTPDase8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory mechanism of h-NTPDase8-IN-1 and other selective inhibitors of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8). The information presented is supported by experimental data to aid in the selection of appropriate chemical tools for research and development.
Introduction to h-NTPDase8 Inhibition
Human NTPDase8 is an ectonucleotidase that plays a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates and diphosphates. Its activity is implicated in various physiological and pathological processes, including intestinal inflammation.[1] The development of selective inhibitors for h-NTPDase8 is therefore of significant interest for therapeutic and research applications. This guide focuses on this compound and compares its inhibitory profile with other known selective inhibitors.
Quantitative Comparison of h-NTPDase8 Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of alternative selective inhibitors. The data is based on in vitro enzymatic assays.
| Inhibitor | Chemical Class | Target Selectivity | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference |
| This compound (compound 2d) | Sulfamoyl-benzamide | Selective for h-NTPDase8 | 0.28 | N/A | Competitive | [1] |
| Compound 4d | Thiadiazolopyrimidone | Potent inhibitor of h-NTPDase8 and h-NTPDase3 | 0.21 (for h-NTPDase8) | N/A | Not specified | [2] |
| Compound 5b | Thiadiazolopyrimidone | Potent inhibitor of h-NTPDase8 | 0.35 | N/A | Not specified | [2] |
| Compound 1u | Imidazothiazole derivative | Selective for h-NTPDase8 | 0.36 | N/A | Not specified | [3] |
N/A: Data not available in the public domain from the reviewed sources.
Experimental Protocols
The determination of the inhibitory activity of the compounds listed above is typically performed using a malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate (B84403) released from the enzymatic hydrolysis of ATP.
Protocol: h-NTPDase8 Inhibition Assay using Malachite Green
1. Reagents and Materials:
-
Recombinant human NTPDase8
-
ATP (substrate)
-
Tris buffer (pH 7.4)
-
Calcium Chloride (CaCl2)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green reagent
-
96-well microplates
-
Microplate reader
2. Assay Procedure:
-
Prepare a reaction buffer containing Tris and CaCl2.
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.
-
Add the recombinant h-NTPDase8 enzyme to the wells and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, ATP.
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Measure the absorbance of the colored product using a microplate reader at a wavelength of approximately 620-660 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3. Determination of Inhibition Mechanism (Kinetic Analysis):
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (ATP) and the inhibitor.
-
The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
Visualizing Mechanisms and Pathways
To better understand the context and mechanism of h-NTPDase8 inhibition, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the principle of competitive inhibition.
Caption: NTPDase8 signaling pathway in intestinal inflammation.
Caption: General experimental workflow for inhibitor screening.
Caption: Logical relationship of competitive inhibition.
Conclusion
This compound is a selective and potent competitive inhibitor of h-NTPDase8. Its inhibitory profile makes it a valuable tool for studying the physiological and pathological roles of this enzyme. When compared to other selective inhibitors for which detailed kinetic data is not as readily available, this compound's characterized competitive mechanism of action provides a clearer understanding of its interaction with the enzyme. For researchers requiring a well-defined mode of inhibition for their studies on h-NTPDase8, this compound represents a strong candidate. Further kinetic characterization of other selective inhibitors will be beneficial for a more comprehensive comparative analysis.
References
Validating the Specificity of h-NTPDase8-IN-1: A Comparative Guide for Researchers
For researchers in pharmacology, cell biology, and drug development, the precise validation of a small molecule inhibitor's specificity is paramount. This guide provides a comprehensive comparison of h-NTPDase8-IN-1's performance against other nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors, supported by detailed experimental protocols and data visualizations to aid in the design and interpretation of your research.
This compound has emerged as a selective inhibitor of human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8), an ectoenzyme implicated in various physiological and pathological processes, including intestinal inflammation.[1] Understanding the inhibitor's specificity is crucial for its use as a research tool and for its potential therapeutic development. This guide outlines the methodology to validate the specificity of this compound using recombinant human NTPDase isoforms.
Comparative Inhibitory Activity
To objectively assess the specificity of this compound, its inhibitory activity (IC50) should be determined against a panel of recombinant human NTPDase isoforms, primarily NTPDase1, 2, 3, and 8, which are the major ectonucleotidases responsible for extracellular nucleotide hydrolysis.
While specific experimental data on the IC50 values of this compound against NTPDase1, 2, and 3 are not widely reported in publicly available literature, it is marketed as a selective inhibitor for h-NTPDase8 with an IC50 of 0.28 μM. For a comprehensive understanding, this table includes IC50 values for other known NTPDase inhibitors to provide a comparative landscape of inhibitor selectivity.
| Inhibitor | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Selectivity Profile |
| This compound | Not Reported | Not Reported | Not Reported | 0.28 | Selective for h-NTPDase8 [1] |
| NTPDase-IN-1 | 0.05 | 0.23 | Not Reported | 0.54 | Broad spectrum |
| NTPDase-IN-2 | Not Reported | 0.04 | Not Reported | 2.27 | Selective for h-NTPDase2 |
| NTPDase-IN-3 | 0.21 | 1.07 | 0.38 | 0.05 | Broad spectrum |
| h-NTPDase-IN-1 | 2.88 | Not Reported | 0.72 | Not Reported | Selective for h-NTPDase1/3 |
| h-NTPDase-IN-3 | 34.13 | 0.33 | 23.21 | 2.48 | Pan-inhibitor |
| h-NTPDase-IN-4 | 3.58 | 10.21 | 0.13 | 13.57 | Pan-inhibitor |
| h-NTPDase-IN-5 | 1.10 | 44.73 | 26.14 | 0.32 | Pan-inhibitor |
| PSB-6426 | >100 | 8.2 (Ki) | >100 | >100 | Selective for h-NTPDase2 |
Experimental Protocols
To validate the specificity of this compound, a robust and reproducible experimental workflow is essential. The following protocols describe the expression of recombinant NTPDase isoforms and a common enzyme activity assay.
Expression and Preparation of Recombinant Human NTPDase Isoforms
Objective: To produce active recombinant human NTPDase1, 2, 3, and 8 for use in in vitro inhibition assays.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the open reading frames of human ENTPD1 (NTPDase1), ENTPD2 (NTPDase2), ENTPD3 (NTPDase3), and ENTPD8 (NTPDase8) with a C-terminal hexa-histidine (6xHis) tag. Clone these constructs into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Cell Culture and Transfection: Culture human embryonic kidney (HEK293) cells or COS-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Transfect the cells with the respective NTPDase expression vectors using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
Protein Expression and Cell Lysate Preparation: After 48-72 hours of transfection, harvest the cells. Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail).
-
Membrane Fraction Preparation (Optional but Recommended): For more accurate assessment of these membrane-bound enzymes, prepare membrane fractions by ultracentrifugation of the cell lysates.
-
Protein Quantification: Determine the total protein concentration of the cell lysates or membrane fractions using a standard protein assay (e.g., Bradford or BCA assay).
In Vitro NTPDase Activity Assay (Malachite Green Assay)
Objective: To measure the enzymatic activity of recombinant NTPDases and determine the IC50 values of this compound.
Principle: This colorimetric assay quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by NTPDases. The Pi forms a complex with malachite green and molybdate (B1676688), which can be measured spectrophotometrically at ~620 nm.
Materials:
-
Recombinant human NTPDase isoforms (from cell lysates or membrane preparations)
-
This compound (and other control inhibitors)
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Malachite Green Reagent: Prepare by mixing a solution of Malachite Green hydrochloride with a solution of ammonium (B1175870) molybdate in sulfuric acid.
-
Phosphate Standard Solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the recombinant NTPDase enzymes in the assay buffer to a concentration that yields a linear rate of product formation for at least 30 minutes. Prepare a series of dilutions of this compound in the assay buffer.
-
Set up the Reaction: In a 96-well plate, add in triplicate:
-
Assay Buffer (for blank)
-
Enzyme preparation + Assay Buffer (for positive control)
-
Enzyme preparation + varying concentrations of this compound
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the Reaction: Add ATP to all wells to a final concentration that is close to the Km value for each isoform (if known, otherwise use a standard concentration, e.g., 100 µM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction and Develop Color: Stop the reaction by adding the Malachite Green reagent. This will also initiate the color development. Incubate at room temperature for 15-20 minutes.
-
Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound specificity.
Caption: Signaling pathway of h-NTPDase8 and its inhibition.
By following these protocols and utilizing the provided comparative data, researchers can confidently validate the specificity of this compound and ensure the reliability of their experimental findings. This rigorous approach is essential for advancing our understanding of the role of NTPDase8 in health and disease.
References
Safety Operating Guide
Prudent Disposal of h-NTPDase8-IN-1: A Guide for Laboratory Personnel
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of specialized research chemicals is paramount to ensuring a safe laboratory environment and regulatory compliance. While a specific Safety Data Sheet (SDS) for h-NTPDase8-IN-1 is not publicly available, this guide provides a procedural framework for its safe handling and disposal based on established laboratory safety principles for similar chemical compounds. All personnel must consult their institution's Environmental Health and Safety (EH&S) department for specific guidance and protocols.
Recommended Disposal Procedures
The disposal of this compound and any associated contaminated materials should be managed as hazardous chemical waste. Segregation of waste at the point of generation is a critical first step.
| Waste Type | Recommended Disposal Procedure |
| Unused or Expired this compound (Bulk Waste) | 1. Containment: Keep in the original, securely sealed container. If the original container is compromised, transfer to a new, compatible, and clearly labeled container. The label should read "Hazardous Waste: this compound". 2. Disposal: Do not dispose of down the drain or in regular trash. Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for incineration at a licensed hazardous waste facility.[1] |
| Contaminated Labware (Trace Waste) | 1. Classification: Items with minimal residual contamination (e.g., used vials, pipette tips, gloves, bench paper) are considered "trace" chemical waste. 2. Containment: Collect in a designated, clearly labeled hazardous waste container.[1] 3. Disposal: Arrange for EH&S pickup for proper disposal, which is typically incineration. |
| Liquid Waste | 1. Classification: All aqueous and solvent-based solutions containing this compound are to be treated as hazardous liquid waste.[1] 2. Containment: Collect in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with the contents and the words "Hazardous Waste".[1] 3. Disposal: Do not pour down the drain.[1][2] Arrange for EH&S pickup. |
Experimental Protocol: General Chemical Waste Neutralization (Illustrative)
While a specific neutralization protocol for this compound is not available, a general procedure for the neutralization of acidic or basic solutions before disposal as hazardous waste is provided below for illustrative purposes. This procedure should only be performed by trained personnel if the chemical nature of the waste is fully understood and deemed safe for neutralization.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Perform the procedure in a certified chemical fume hood.
-
Neutralization:
-
For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate) while stirring.
-
For basic solutions, slowly add a weak acid (e.g., citric acid) while stirring.
-
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter. The target pH range for neutralized solutions is typically between 6.0 and 8.0.[1]
-
Collection: Once neutralized, the solution should be collected in a sealed and labeled hazardous waste container for EH&S pickup.[1]
Disposal Workflow for Research Chemicals
The following diagram outlines the general decision-making process and workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the safe disposal of laboratory chemicals.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific waste disposal guidelines and the chemical's Safety Data Sheet (SDS) if available. Your institution's Environmental Health & Safety (EH&S) department is the primary resource for guidance on chemical waste disposal.
References
Personal protective equipment for handling h-NTPDase8-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of h-NTPDase8-IN-1, a potent research compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices based on general safety protocols for handling enzyme inhibitors and powdered chemical reagents. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
I. Understanding the Potential Hazards
While the full toxicological profile of this compound may be unknown, it should be handled as a potentially hazardous substance. The primary risks associated with similar chemical compounds include:
-
Respiratory Sensitization: Inhalation of the powdered form may lead to allergic reactions or other respiratory issues.[1]
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Unknown Toxicological Properties: As a novel research compound, all potential health effects have not been documented.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Use Cases |
| Respiratory Protection | NIOSH-approved respirator (N95 or higher) | Required when handling the powdered form to prevent inhalation. |
| Hand Protection | Nitrile or other chemically resistant gloves | Inspect for tears before use and change frequently, especially after direct contact. Double-gloving may offer additional protection.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect from splashes or airborne particles. |
| Body Protection | Laboratory coat or disposable gown | Should be fully buttoned to protect skin and clothing. A chemically resistant apron may be necessary for larger quantities.[1] |
III. Handling and Experimental Protocols
Always handle this compound within a certified chemical fume hood.
Reconstitution of Powdered Compound:
-
Ensure all required PPE is donned correctly.
-
Carefully open the vial containing the powdered compound inside the fume hood to avoid creating dust.
-
If weighing is necessary, use an analytical balance within a containment enclosure or fume hood.
-
Add the appropriate solvent to the vial to the desired concentration.
-
Securely cap the vial and vortex gently until the compound is fully dissolved.
-
Dispense the stock solution into clearly labeled aliquots for storage.
IV. Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Type | First Aid Protocol |
| Skin Contact | 1. Immediately wash the affected area with soap and plenty of water. 2. Remove any contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the individual to fresh air immediately.[1] 2. If breathing is difficult, administer oxygen.[1] 3. Seek immediate medical attention.[1] |
| Ingestion | 1. Rinse mouth with water. 2. Do not induce vomiting. 3. Seek immediate medical attention. |
V. Spill and Disposal Management
Proper containment and disposal are crucial to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Powder Spill:
-
Do not use a dry brush or sweep, as this can generate dust.
-
Gently cover the spill with wet paper towels to contain the powder.[1]
-
Wipe the area from the outside in, placing contaminated materials in a sealed bag for chemical waste.[1]
-
Clean the spill area with a suitable decontaminating solution.[1]
-
-
Liquid Spill:
-
Absorb the spill with an inert material like chemical absorbent pads or vermiculite.[1]
-
Place the absorbent material into a sealed container for chemical waste.
-
Clean the spill area with a suitable decontaminating solution.
-
Disposal Workflow:
All waste materials, including empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
